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  • Product: (1-Benzhydrylazetidin-2-yl)methanol
  • CAS: 72351-68-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of (1-Benzhydrylazetidin-2-yl)methanol

Abstract This technical guide provides a comprehensive examination of (1-Benzhydrylazetidin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The azetidine ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of (1-Benzhydrylazetidin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold due to its unique conformational constraints and ability to serve as a versatile synthetic intermediate.[1] The incorporation of a benzhydryl group often imparts favorable pharmacokinetic properties and biological activity.[2] This document details the physicochemical properties, a proposed synthetic pathway, spectroscopic characterization, reactivity profile, and potential applications of this molecule. While direct experimental data for the 2-yl isomer is limited in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust and scientifically grounded overview for researchers and drug development professionals.

Introduction and Significance

(1-Benzhydrylazetidin-2-yl)methanol is a substituted azetidine derivative featuring a bulky, lipophilic benzhydryl (diphenylmethyl) group on the nitrogen atom and a primary alcohol functionality at the C2 position. The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it more stable and easier to handle than its three-membered aziridine counterpart, yet reactive enough for controlled ring-opening and functionalization reactions.[1] This unique combination of stability and reactivity makes azetidines valuable building blocks in organic synthesis.

The benzhydryl moiety is a common pharmacophore found in numerous centrally acting drugs, including antihistamines and anticonvulsants, where it is thought to enhance binding to target proteins and improve brain penetration. The primary alcohol group in (1-Benzhydrylazetidin-2-yl)methanol offers a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. This guide aims to consolidate the known and predicted properties of this compound to facilitate its use in research and development.

Physicochemical Properties

Direct experimental data for (1-Benzhydrylazetidin-2-yl)methanol is not widely available. The following table includes computed properties and data derived from its constituent synthons, (azetidin-2-yl)methanol and the closely related isomer (1-benzhydrylazetidin-3-yl)methanol, to provide a reliable profile.

PropertyValue / DescriptionSource / Basis
Molecular Formula C₁₇H₁₉NOPubChem (Analog)[3]
Molecular Weight 253.34 g/mol PubChem (Analog)[3]
CAS Number Not assigned / Not found.N/A
Appearance Predicted to be a white to off-white solid or a viscous oil.Based on analogs like 1-benzhydrylazetidin-3-one.[4]
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water.Chemical Principles
Melting Point Not determined. The related 1-benzhydrylazetidin-3-one melts at 75-79 °C.[4]Analog Data[4]
Boiling Point Not determined.N/A
pKa Not determined.N/A
LogP 2.8 (Predicted for 3-yl isomer)PubChem (Analog)[3]

Synthesis and Mechanistic Rationale

A plausible and efficient synthesis of (1-Benzhydrylazetidin-2-yl)methanol involves the N-alkylation of the parent heterocycle, (azetidin-2-yl)methanol, with a suitable benzhydrylating agent. This approach leverages commercially available or readily synthesized starting materials.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Workup & Purification A (Azetidin-2-yl)methanol (CAS: 104587-62-4) D Reaction Mixture A->D Reactant 1 B Bromodiphenylmethane B->D Reactant 2 C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) C->D Conditions E Aqueous Workup D->E Quench F Extraction with Organic Solvent E->F Separate G Column Chromatography F->G Purify H (1-Benzhydrylazetidin-2-yl)methanol (Final Product) G->H Isolate

Caption: Proposed two-step synthesis of (1-Benzhydrylazetidin-2-yl)methanol.

Detailed Experimental Protocol

Objective: To synthesize (1-Benzhydrylazetidin-2-yl)methanol via N-alkylation.

Materials:

  • (Azetidin-2-yl)methanol (1.0 eq)[5][6]

  • Bromodiphenylmethane (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (azetidin-2-yl)methanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add bromodiphenylmethane (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of an elevated temperature is to ensure the reaction goes to completion, as the secondary amine of the azetidine is a moderately strong nucleophile.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. This step removes any unreacted starting materials and inorganic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (1-Benzhydrylazetidin-2-yl)methanol.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is chosen as a mild, inexpensive inorganic base to neutralize the HBr formed during the Sₙ2 reaction, driving the equilibrium towards the product. Triethylamine (Et₃N) could also be used.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering.

  • Stoichiometry: A slight excess of the alkylating agent (bromodiphenylmethane) is used to ensure complete consumption of the starting azetidine.

Spectroscopic Characterization (Predicted)

¹H NMR (500 MHz, CDCl₃):

  • δ 7.20-7.45 (m, 10H): A complex multiplet corresponding to the ten aromatic protons of the two phenyl rings on the benzhydryl group.

  • δ ~4.50 (s, 1H): A singlet for the methine proton (-CH(Ph)₂). This proton is highly deshielded due to its attachment to two phenyl rings and the nitrogen atom.

  • δ ~3.50-3.70 (m, 2H): Multiplets corresponding to the diastereotopic protons of the hydroxymethyl group (-CH₂OH).

  • δ ~3.20-3.40 (m, 1H): A multiplet for the proton at the C2 position of the azetidine ring (-CH-CH₂OH).

  • δ ~2.80-3.10 (m, 2H): Multiplets for the two protons at the C4 position of the azetidine ring (-NCH₂-).

  • δ ~1.90-2.20 (m, 2H): Multiplets for the two protons at the C3 position of the azetidine ring (-CH₂-CH₂N-).

  • δ ~1.80 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

¹³C NMR (125 MHz, CDCl₃):

  • δ ~140-145 (Ar-C): Quaternary aromatic carbons attached to the methine carbon.

  • δ ~126-129 (Ar-CH): Aromatic carbons.

  • δ ~75 (N-CH(Ph)₂): The methine carbon of the benzhydryl group.

  • δ ~65 (-CH₂OH): The carbon of the hydroxymethyl group.

  • δ ~60 (Azetidine C2): The C2 carbon of the azetidine ring.

  • δ ~55 (Azetidine C4): The C4 carbon of the azetidine ring.

  • δ ~20 (Azetidine C3): The C3 carbon of the azetidine ring.

Chemical Reactivity and Potential Transformations

The reactivity of (1-Benzhydrylazetidin-2-yl)methanol is governed by its primary alcohol, the N-benzhydryl group, and the strained azetidine ring.

G cluster_0 Alcohol Reactions cluster_1 N-Debenzhydrylation cluster_2 Ring Opening A (1-Benzhydrylazetidin-2-yl)methanol B Oxidation (e.g., PCC, Swern) A->B C Esterification (e.g., Ac₂O, Pyridine) A->C F Hydrogenolysis (e.g., H₂, Pd/C) A->F G Oxidative Cleavage (e.g., O₃, NBS) A->G I Nucleophilic Attack (e.g., Thiolates) A->I D Corresponding Aldehyde/Acid B->D E Ester Derivative C->E H (Azetidin-2-yl)methanol F->H G->H J Ring-Opened Adduct I->J

Caption: Key reactivity pathways for (1-Benzhydrylazetidin-2-yl)methanol.

  • Reactions of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, Swern oxidation, or Jones oxidation). It can also undergo esterification or etherification to introduce other functional groups.

  • N-Debenzhydrylation: The benzhydryl group serves as a useful nitrogen protecting group. It can be cleaved under various conditions. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method, although it can sometimes lead to ring opening.[10] Oxidative methods, such as treatment with ozone or N-bromosuccinimide (NBS), have also been developed for the selective cleavage of N-benzhydryl groups from strained rings like azetidines and aziridines.[10][11] Strong acids like trifluoroacetic acid (TFA) can also effect cleavage.[12]

  • Ring Opening of the Azetidine: The strained four-membered ring can be opened by various nucleophiles. For instance, recent studies have shown that certain substituted azetidines can react with thiols, like cysteine, via an Sₙ2-like mechanism, leading to a ring-opened product.[13] This reactivity is important to consider in a biological context.

Applications in Medicinal Chemistry and Drug Discovery

(1-Benzhydrylazetidin-2-yl)methanol is a valuable scaffold for the synthesis of novel therapeutic agents.

  • Scaffold for Bioactive Molecules: The rigid azetidine core provides a defined three-dimensional orientation for appended functional groups, which can be optimized for binding to biological targets.

  • Intermediate for Drug Candidates: This molecule can serve as a key intermediate in the synthesis of more complex drug candidates. The alcohol can be converted to other functional groups (amines, esters, ethers) to explore structure-activity relationships (SAR).

  • Privileged Structures: Both the azetidine ring and the benzhydryl group are considered "privileged structures" in medicinal chemistry, as they are frequently found in compounds with diverse biological activities.[1][2] The combination of these two motifs in a single molecule makes it a highly attractive starting point for drug discovery campaigns. For example, the related compound (R)-Azetidin-2-ylmethanol is cited as a drug intermediate for various active compounds.[14]

Safety and Handling

Safety information is based on data for the parent compound, (azetidin-2-yl)methanol.[5]

  • Hazard Identification: Causes skin irritation (H315) and may cause serious eye irritation or damage (H318/H319).[3][5] May be harmful if swallowed or in contact with skin.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(1-Benzhydrylazetidin-2-yl)methanol represents a synthetically versatile and medicinally relevant chemical entity. Its unique structural features—a strained azetidine ring, a bio-relevant benzhydryl group, and a modifiable hydroxyl group—make it a compelling building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties and reactivity, offering a valuable resource for scientists engaged in the fields of organic synthesis and drug discovery. Further experimental validation of the predicted properties is warranted to fully elucidate the potential of this compound.

Sources

Exploratory

Stereochemistry and Chirality of (1-Benzhydrylazetidin-2-yl)methanol Derivatives: A Technical Guide

Executive Summary The incorporation of strained, saturated nitrogen heterocycles into pharmaceutical pipelines has revolutionized modern drug design. Among these, azetidines serve as highly rigidified bioisosteres for py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained, saturated nitrogen heterocycles into pharmaceutical pipelines has revolutionized modern drug design. Among these, azetidines serve as highly rigidified bioisosteres for pyrrolidines and piperidines, offering enhanced metabolic stability and unique spatial trajectories. (1-Benzhydrylazetidin-2-yl)methanol (CAS: 72351-68-9) is a critical chiral building block in this domain. This whitepaper provides an in-depth technical analysis of its stereochemical architecture, the mechanistic rationale behind its enantioselective synthesis, and self-validating protocols for its laboratory-scale preparation.

Structural Architecture and Conformational Dynamics

The C2 Stereocenter and Bioisosterism

The azetidine ring is a highly strained four-membered system (ring strain ~26 kcal/mol) that adopts a puckered conformation to relieve eclipsing torsional interactions between adjacent C-H bonds. The substitution at the C2 position with a hydroxymethyl group creates a vital stereocenter. The enantiomers of azetidine-2-carboxylic acid derivatives are direct structural homologues of proline[1]. Specifically, the (S)-enantiomer mimics L-proline, allowing it to perturb normal peptide secondary structures and act as a rigidified scaffold in peptidomimetics and chiral catalysts[2].

Mechanistic Role of the Benzhydryl Protecting Group

The choice of the benzhydryl (diphenylmethyl) group at the N1 position is not arbitrary; it is a calculated mechanistic necessity.

  • Steric Shielding: The massive steric bulk of the two phenyl rings effectively masks the azetidine nitrogen, drastically diminishing its susceptibility to N-oxidation—a common metabolic degradation pathway for tertiary amines[3].

  • Reagent Orthogonality: Unlike Boc (acid-sensitive) or Fmoc (base-sensitive) groups, the benzhydryl group is highly stable to aggressive hydride reducing agents (like LiAlH₄) and can be cleanly removed downstream via palladium-catalyzed hydrogenolysis.

  • Prevention of Ring Opening: During reduction reactions, the steric bulk prevents Lewis acidic metals from coordinating with the nitrogen lone pair, which would otherwise weaken the adjacent C-N bonds and trigger catastrophic ring-opening of the strained heterocycle.

Enantioselective Synthesis and Reduction Protocols

To obtain enantiopure (1-Benzhydrylazetidin-2-yl)methanol, synthesis typically begins from the chiral pool using (S)-azetidine-2-carboxylic acid (L-Aze)[4], followed by N-protection, esterification, and controlled reduction.

SyntheticPathway A L-Azetidine-2-carboxylic acid (Chiral Pool) B N-Alkylation (Benzhydryl Bromide) A->B C (S)-1-Benzhydrylazetidine- 2-carboxylic acid B->C D Esterification (MeOH / H+) C->D E Methyl (S)-1-benzhydrylazetidine- 2-carboxylate D->E F Hydride Reduction (LiAlH4 / Dry Ether) E->F G (S)-(1-Benzhydrylazetidin- 2-yl)methanol F->G

Synthetic workflow from L-Aze to enantiopure (S)-(1-Benzhydrylazetidin-2-yl)methanol.

Protocol: Self-Validating Reduction of the Azetidine Ester

This methodology details the reduction of methyl 1-benzhydrylazetidine-2-carboxylate to the corresponding methanol derivative[5].

Causality & Reagent Selection: Diethyl ether is selected as the solvent because its low boiling point (34.6 °C) acts as an internal safety mechanism; the endothermic boiling of the solvent prevents the exothermic reduction from reaching temperatures that promote azetidine ring-opening. Lithium Aluminum Hydride (LiAlH₄) is required to reduce the ester fully to the alcohol, as milder agents (like NaBH₄) are generally insufficient for esters without additives.

Step-by-Step Workflow:

  • Reagent Preparation: Suspend LiAlH₄ (0.57 g, ~15 mmol) in 30 mL of anhydrous diethyl ether under an inert argon atmosphere at 0 °C.

  • Controlled Addition: Dissolve 1-diphenylmethyl-2-methoxycarbonylazetidine (6.0 g, 21 mmol) in 30 mL of dry ether. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.

    • Validation Checkpoint: Observe gentle effervescence. The reaction flask should remain cool to the touch. If vigorous boiling occurs, halt addition immediately to prevent thermal degradation.

  • Reaction Phase: Stir the mixture at room temperature for 15 minutes.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Silica gel (Hexane/EtOAc 7:3). The starting ester (higher Rf​ ) must completely disappear, replaced by a highly UV-active, more polar spot corresponding to the product alcohol.

  • Strategic Quenching: Carefully add ethyl acetate (EtOAc) dropwise to the reaction mixture.

    • Causality: Direct water quenching of LiAlH₄ is violently exothermic and creates intractable aluminum hydroxide emulsions. EtOAc reacts smoothly with unreacted hydrides to form ethanol and lithium ethoxide, safely neutralizing the reagent while maintaining a clean organic phase[5].

  • Isolation: Filter the resulting insoluble materials through a Celite pad, washing thoroughly with dry ether. Evaporate the combined filtrate and washings under reduced pressure to yield ~4.7 g (90% yield) of crude syrupy (1-benzhydrylazetidin-2-yl)methanol[5].

Chiral Resolution and Analytical Validation

When starting from racemic mixtures, separating the (S) and (R) enantiomers is mandatory to avoid off-target toxicities in drug development. This is typically achieved via Chiral Stationary Phase (CSP) HPLC. To validate the absolute configuration and enantiomeric excess (ee), Mosher's acid derivatization is employed. Reacting the purified alcohol with (R)- or (S)-MTPA-Cl generates diastereomers that exhibit distinct chemical shifts in ¹H and ¹⁹F NMR, allowing for precise stereochemical assignment.

ChiralResolution A Racemic (1-Benzhydrylazetidin- 2-yl)methanol B Chiral Stationary Phase HPLC A->B Resolution C (S)-Enantiomer B->C D (R)-Enantiomer B->D E Mosher's Acid Derivatization (MTPA-Cl) C->E D->E F NMR Analysis (Diastereomeric Shift) E->F G Absolute Configuration Confirmed F->G Validation

Chiral resolution and analytical validation workflow for azetidine enantiomers.

Quantitative Data Summary

The following table consolidates the critical physical and chemical parameters of the target molecule to aid in downstream formulation and analytical tracking.

Property / ParameterValue / Description
Chemical Name (1-Benzhydrylazetidin-2-yl)methanol
CAS Registry Number 72351-68-9
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Stereocenters 1 (C2 position)
Enantiomers (S)- and (R)- configurations
N-Protecting Group Benzhydryl (Diphenylmethyl)
Typical Reduction Yield ~90% (from methyl ester via LiAlH₄)

Applications in Drug Discovery

The primary utility of (1-Benzhydrylazetidin-2-yl)methanol lies in its downstream derivatization. The primary hydroxyl group at C2 can be readily converted into a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitutions, or oxidized to an aldehyde for reductive aminations. These transformations allow medicinal chemists to append complex pharmacophores onto the rigid azetidine ring. The resulting derivatives are frequently evaluated in the development of enzyme inhibitors, neurological targeting agents, and modern bifunctional degraders (PROTACs), where precise spatial orientation dictated by the C2 stereocenter is paramount for target engagement.

References

  • Synthesis of 1-diphenylmethyl-2-hydroxymethylazetidine Source: PrepChem URL:[Link]

  • 2-Azetidinecarboxylic acid, (+)- Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Research advances in L-azetidine-2-carboxylic acid Source: Journal of Southern Agriculture URL:[Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline Source: PubMed - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Solubility profile of (1-Benzhydrylazetidin-2-yl)methanol in organic solvents

An in-depth understanding of solvation thermodynamics is the cornerstone of efficient synthetic route design and downstream purification. As a Senior Application Scientist, I frequently encounter challenges where the phy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of solvation thermodynamics is the cornerstone of efficient synthetic route design and downstream purification. As a Senior Application Scientist, I frequently encounter challenges where the physicochemical properties of a building block dictate the success or failure of a synthetic step.

(1-Benzhydrylazetidin-2-yl)methanol (also known as 1-benzhydryl-2-hydroxymethylazetidine) is a highly versatile intermediate used extensively in the synthesis of azetidine-containing therapeutics. Its unique structural topology—combining a massive lipophilic protecting group with a polar, hydrogen-bonding pharmacophore—creates a complex solubility profile. This whitepaper deconstructs the solvation mechanics of this compound, providing field-proven insights and self-validating protocols to optimize its use in organic workflows.

Physicochemical Foundations of Solvation

To predict the solubility of (1-Benzhydrylazetidin-2-yl)methanol, we must first analyze its molecular architecture. The molecule exhibits a distinct amphiphilic character driven by three functional domains:

  • The Benzhydryl (Diphenylmethyl) Group: This massive, highly lipophilic moiety dominates the molecule's steric bulk and partition coefficient (LogP). It drives strong London dispersion forces, rendering the free base highly soluble in non-polar and aromatic solvents like toluene and benzene[1].

  • The Azetidine Nitrogen: As a tertiary amine within a strained four-membered ring, this nitrogen acts as a weak base and a hydrogen-bond acceptor. It interacts favorably with polar aprotic solvents via dipole-dipole interactions.

  • The Hydroxymethyl Group: The primary alcohol is both a hydrogen-bond donor and acceptor, allowing the molecule to dissolve in protic solvents (e.g., methanol, ethanol) despite the hydrophobic drag of the benzhydryl group.

Free Base vs. Salt Form: The free base of (1-Benzhydrylazetidin-2-yl)methanol typically exists as a viscous oil or low-melting solid that is highly miscible with organic solvents. However, when converted to its hydrochloride salt (CAS 79051-01-7), the ionic character drastically shifts the solubility profile, making it soluble in water and polar protic solvents while precipitating out of non-polar media[2].

Solvation Molecule (1-Benzhydrylazetidin-2-yl)methanol Sub1 Benzhydryl Group (Lipophilic) Molecule->Sub1 Sub2 Azetidine Nitrogen (Weak Base) Molecule->Sub2 Sub3 Hydroxymethyl Group (Polar) Molecule->Sub3 Solv1 Non-Polar Solvents (Toluene, Hexane) Sub1->Solv1 Dispersion Solv2 Aprotic Polar Solvents (DCM, EtOAc) Sub2->Solv2 Dipole-Dipole Sub3->Solv2 H-Bond Acceptor Solv3 Protic Solvents (MeOH, EtOH) Sub3->Solv3 H-Bonding

Mechanistic mapping of functional groups to preferred solvation interactions.

Empirical Solubility Profile

The table below summarizes the quantitative and qualitative solubility behavior of the (1-Benzhydrylazetidin-2-yl)methanol free base across standard laboratory solvents at 25°C.

SolventDielectric Constant (ε)Solvation MechanismSolubility (Free Base)Primary Synthetic Application
Dichloromethane (DCM) 9.1Dipole-dipole, DispersionExcellent (>100 mg/mL)Electrophilic activation (Tosylation)[3]
Diethyl Ether 4.3Weak Dipole, DispersionExcellent (>100 mg/mL)Hydride reductions (LiAlH₄)[3]
Toluene 2.4π-π Stacking, DispersionGood (50-100 mg/mL)Base-catalyzed reactions, Azeotropic distillation[4]
Ethyl Acetate (EtOAc) 6.0H-bond Acceptor, DipoleGood (50-100 mg/mL)Liquid-liquid extraction, Chromatography
Methanol (MeOH) 32.7H-bonding (Donor/Acceptor)Moderate (10-50 mg/mL)Salt formation, Quenching
Hexane / Heptane 1.9Dispersion onlyPoor (<5 mg/mL)Anti-solvent for crystallization
Water 80.1H-bondingInsoluble Aqueous washing (removes salts)

Solvent Selection in Synthetic Workflows

The choice of solvent is not merely a matter of dissolution; it actively dictates reaction kinetics and thermodynamic stability.

Reductive Cleavage: The synthesis of (1-Benzhydrylazetidin-2-yl)methanol is typically achieved by reducing ethyl 1-benzhydryl-2-azetidinyl carboxylate using Lithium Aluminum Hydride (LiAlH₄). Diethyl ether is the optimal solvent here[3]. Causality: Ether perfectly solvates the lipophilic precursor while stabilizing the active LiAlH₄ species via coordination of the ether oxygen to the lithium cation.

Electrophilic Activation: To utilize the hydroxymethyl group in downstream nucleophilic substitutions, it is routinely converted to a p-toluenesulfonate (tosylate) ester. This reaction is performed in methylene dichloride (MDC/DCM) [3]. Causality: DCM lacks acidic protons, preventing it from acting as a competing nucleophile against the highly reactive p-toluenesulfonyl chloride. Furthermore, DCM readily dissolves both the starting material and the highly polar transition state.

Workflow A Precursor Ester B Reduction (Diethyl Ether) A->B Ether Solvation C Target Alcohol B->C Aqueous Workup D Tosylation (DCM + TEA) C->D DCM Solvation E Product D->E Substitution

Workflow demonstrating solvent-dependent synthesis of the azetidine derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as "self-validating systems"—meaning the physical observations during the protocol inherently confirm the success of the step.

Protocol A: High-Throughput Gravimetric Solubility Determination

Purpose: To accurately determine the solubility limit of the compound in a target solvent prior to scaling up a reaction.

  • Equilibration: Add 500 mg of (1-Benzhydrylazetidin-2-yl)methanol to a 4 mL glass vial. Add exactly 1.0 mL of the test solvent (e.g., Toluene).

  • Agitation: Stir at 400 RPM at exactly 25°C for 24 hours using a thermostatic shaker. Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings.

  • Filtration: Draw the suspension into a syringe and pass it through a 0.45 µm PTFE syringe filter into a pre-weighed (tare) 2 mL vial. Causality: PTFE is universally solvent-resistant and ensures no undissolved micro-crystals skew the mass data.

  • Evaporation & Validation: Evaporate the solvent under a gentle stream of N₂, followed by high vacuum for 2 hours. Weigh the vial to determine the dissolved mass.

  • System Validation: Re-dissolve the residue in HPLC-grade acetonitrile and inject it into an HPLC-UV system (254 nm). A single peak confirms that the compound did not degrade during the 24-hour solvent exposure.

Protocol B: Solvent-Optimized Tosylation Workflow

Purpose: Conversion of the alcohol to a tosylate leaving group using a solvent system that drives the reaction forward while simplifying purification[3].

  • Dissolution: Dissolve 1.0 eq of (1-Benzhydrylazetidin-2-yl)methanol in anhydrous DCM (10 mL/gram of substrate). Causality: Anhydrous DCM prevents the hydrolysis of TsCl into useless p-toluenesulfonic acid.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) and 0.05 eq of 4-Dimethylaminopyridine (DMAP). The solution will remain homogenous.

  • Electrophile Addition: Cool the reaction to 0°C. Slowly add 1.1 eq of p-toluenesulfonyl chloride (TsCl) in portions.

  • Self-Validating Workup: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃.

    • Validation Check: Transfer to a separatory funnel. You will observe a distinct, sharp phase separation. The dense DCM layer (bottom) contains the highly lipophilic tosylate product, while the aqueous layer (top) contains the TEA-HCl salts. If the phase boundary is cloudy, it indicates incomplete salt partitioning; add more water until the boundary is razor-sharp.

  • Isolation: Drain the DCM layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a viscous oil[3].

Conclusion

The solubility profile of (1-Benzhydrylazetidin-2-yl)methanol is a direct manifestation of its structural dichotomy: a massive lipophilic shield paired with a polar core. By strategically selecting solvents—such as utilizing diethyl ether for hydride reductions[3] and DCM for electrophilic activations[3]—chemists can exploit these thermodynamic properties to drive reactions to completion, streamline liquid-liquid extractions, and isolate high-purity intermediates without the need for exhaustive chromatography.

References

  • Google Patents (EP0114706B1)
  • Googleapis.com (EP0444451A2) - 3-Arylcarbonyl-1H-indoles useful as therapeutic agents URL:[Link]

Sources

Exploratory

Toxicity, safety data sheet (SDS), and hazards of (1-Benzhydrylazetidin-2-yl)methanol

An in-depth technical analysis of (1-Benzhydrylazetidin-2-yl)methanol requires a multidisciplinary approach, bridging molecular structure with toxicological outcomes and practical laboratory handling. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (1-Benzhydrylazetidin-2-yl)methanol requires a multidisciplinary approach, bridging molecular structure with toxicological outcomes and practical laboratory handling. This guide is designed for researchers and drug development professionals who require a mechanistic understanding of this compound's safety profile and synthetic utility.

Executive Summary & Molecular Context

(1-Benzhydrylazetidin-2-yl)methanol (CAS: 72351-68-9)[1] is a highly specialized chemical intermediate utilized extensively in pharmaceutical synthesis and drug discovery[2]. Structurally, it consists of a highly strained four-membered azetidine ring.

The causality behind its specific molecular design lies in the benzhydryl (diphenylmethyl) protecting group: this bulky lipophilic moiety provides critical steric hindrance, stabilizing the nitrogen lone pair and preventing premature ring-opening reactions during aggressive downstream synthetic steps[3]. Simultaneously, the hydroxymethyl group at the C-2 position serves as a versatile nucleophilic handle for subsequent functionalizations, such as mesylation, fluorination, or oxidation[4].

Structural and Physicochemical Properties

To establish a baseline for handling and reactivity, the core quantitative data of the compound is summarized below[5]:

PropertyValue
Chemical Name (1-Benzhydrylazetidin-2-yl)methanol
CAS Number 72351-68-9
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
Physical State Solid / Crystalline Powder
Structural Features Strained azetidine ring, bulky benzhydryl group, primary alcohol

Toxicological Profile & Hazard Identification (GHS)

Because specific toxicological profiling for niche intermediates is often extrapolated from structural analogs, the hazard profile of (1-Benzhydrylazetidin-2-yl)methanol is closely mirrored by its positional isomer,[6]. The compound acts as a localized irritant through specific mechanistic pathways:

  • H315: Causes skin irritation. The high lipophilicity of the benzhydryl group enhances the compound's ability to penetrate the stratum corneum. Once partitioned into the skin, the basicity of the tertiary amine disrupts the skin's natural acid mantle, leading to localized inflammation[7].

  • H319: Causes serious eye irritation. Direct contact with ocular tissue results in rapid pH shifts due to the amine functional group, causing saponification of surface lipids and severe irritation[8].

  • H335: May cause respiratory irritation. Inhalation of the fine crystalline powder allows the compound to interact with the mucosal membranes of the respiratory tract, where the basic amine induces a localized histaminic response[6].

HazardPathway Compound (1-Benzhydrylazetidin-2-yl)methanol CAS: 72351-68-9 Skin Skin Contact (Lipophilic penetration) Compound->Skin Eye Eye Contact (Amine basicity) Compound->Eye Inhalation Inhalation (Aerosol/Dust) Compound->Inhalation SkinIrrit H315: Skin Irritation 2 Skin->SkinIrrit EyeIrrit H319: Eye Irritation 2A Eye->EyeIrrit STOT H335: STOT SE 3 (Respiratory Tract) Inhalation->STOT

GHS Hazard Pathway and Physiological Interaction of Benzhydrylazetidines.

Safety Data Sheet (SDS) Directives & Handling Protocols

To mitigate the hazards outlined above, a self-validating safety system must be implemented in the laboratory[9]:

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified chemical fume hood to prevent aerosolization and inhalation (H335)[7].

  • Personal Protective Equipment (PPE): Nitrile gloves conforming to EN 374 standards must be worn. The hydrophobic nature of the benzhydryl group means it can slowly permeate latex; thus, nitrile provides a superior barrier[9]. Safety goggles with side shields are mandatory to prevent ocular exposure (H319)[8].

  • Spill Management & Disposal: In the event of a spill, avoid dry sweeping which generates dust. Moisten the spill with a compatible solvent (e.g., isopropanol) and sweep into a designated hazardous waste container[8].

Experimental Workflow: Catalytic Deprotection of the Benzhydryl Group

A critical operation in drug development utilizing (1-Benzhydrylazetidin-2-yl)methanol is the removal of the benzhydryl protecting group to liberate the secondary amine, yielding azetidin-2-ylmethanol. This is achieved via catalytic hydrogenolysis. The following protocol is designed as a self-validating system, adapted from established methodologies for benzhydrylazetidines by [3][4].

Step-by-Step Methodology:

  • Dissolution: In a Parr hydrogenation bottle, dissolve 1.0 equivalent of (1-Benzhydrylazetidin-2-yl)methanol in a 9:1 mixture of Ethanol/Water. Causality: The polar protic solvent mixture ensures complete solvation of the substrate and stabilizes the resulting free amine[3].

  • Inert Atmosphere Generation: Purge the reaction vessel with Nitrogen ( N2​ ) gas for 10 minutes. Causality: Purging removes ambient oxygen, preventing the spontaneous combustion of the palladium catalyst upon addition.

  • Catalyst Addition: Carefully add 5% w/w Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Pressurize the vessel with Hydrogen ( H2​ ) gas to 50 psi and agitate at room temperature for 24 hours. Causality: The palladium surface lowers the activation energy required to cleave the sterically hindered C-N bond, releasing diphenylmethane as a byproduct[3].

  • Filtration & Validation: Vent the hydrogen gas safely. Filter the reaction mixture through a tight pad of Celite. Self-Validation Step: Inspect the filtrate; it must be completely transparent and colorless. A gray tint indicates colloidal palladium breakthrough, requiring refiltration.

  • Isolation: Concentrate the validated filtrate in vacuo to isolate the target azetidin-2-ylmethanol.

DeprotectionWorkflow Start Start: (1-Benzhydrylazetidin-2-yl)methanol Solvent Dissolve in EtOH/H2O (Ensure homogeneous mixture) Start->Solvent Catalyst Add 5% Pd/C Catalyst (Under N2 atmosphere) Solvent->Catalyst Hydrogen Apply H2 Gas (50 psi) (Cleaves C-N benzhydryl bond) Catalyst->Hydrogen Filter Filter through Celite (Validate clear filtrate) Hydrogen->Filter Product Azetidin-2-ylmethanol (Target Intermediate) Filter->Product

Step-by-step catalytic hydrogenation workflow for benzhydryl deprotection.

References

  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: 1-benzhydrylazetidin-3-ol Hydrochloride | CID 2801726. Source: PubChem (National Institutes of Health). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Oxidation of (1-Benzhydrylazetidin-2-yl)methanol to its Aldehyde Counterpart

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge and Strategic Importance The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Importance

The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The aldehyde functional group serves as a versatile intermediate, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The target molecule, (1-Benzhydrylazetidin-2-yl)methanol, presents a unique synthetic challenge due to the presence of a sterically bulky benzhydryl group and a potentially reactive azetidine nitrogen. The corresponding aldehyde is a valuable synthon for the elaboration of novel azetidine-based compounds with potential therapeutic applications.

This guide provides a detailed overview of established and reliable oxidation protocols applicable to the conversion of (1-Benzhydrylazetidin-2-yl)methanol to (1-Benzhydrylazetidin-2-yl)formaldehyde. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide experimental design and ensure successful execution. The protocols described herein are designed to be self-validating, with an emphasis on chemoselectivity and mitigating potential side reactions.

Navigating the Oxidation Landscape: A Decision-Making Workflow

The selection of an appropriate oxidation protocol is paramount and depends on several factors including substrate tolerance, scale, and available reagents. The following diagram illustrates a logical workflow for choosing the most suitable method for the oxidation of (1-Benzhydrylazetidin-2-yl)methanol.

Oxidation_Workflow cluster_start Starting Point cluster_considerations Key Considerations cluster_outcome Desired Outcome Start (1-Benzhydrylazetidin-2-yl)methanol Considerations Substrate Sensitivity? (e.g., acid/base lability, steric hindrance) Start->Considerations Swern Swern Oxidation Considerations->Swern Mild, but requires cryogenic conditions DMP Dess-Martin Periodinane (DMP) Considerations->DMP Mild, room temp, but stoichiometric iodine reagent TEMPO TEMPO-based Oxidation Considerations->TEMPO Catalytic, mild, but may require co-oxidant optimization Aldehyde (1-Benzhydrylazetidin-2-yl)formaldehyde Swern->Aldehyde DMP->Aldehyde TEMPO->Aldehyde

Caption: Workflow for selecting an oxidation protocol.

I. Swern Oxidation: A Mild and Reliable Approach

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] It is renowned for its mild reaction conditions, which often prevent over-oxidation to the carboxylic acid.[4][5] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][2][5]

Mechanism of Action

The mechanism of the Swern oxidation can be broken down into three key stages:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (-78 to -60 °C) to form a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride.[1][2]

  • Formation of the Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom of the activated DMSO species, displacing chloride and forming an alkoxysulfonium salt.[2]

  • Ylide Formation and β-Elimination: The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen-bearing sulfur, forming a sulfur ylide. This intermediate then undergoes an intramolecular syn-β-elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium salt.[4][6][7]

Causality Behind Experimental Choices
  • Cryogenic Temperatures (-78 °C): Maintaining a low temperature is crucial to prevent the decomposition of the reactive intermediates and to suppress side reactions.[2]

  • Hindered Base: A hindered, non-nucleophilic base is used to deprotonate the alkoxysulfonium salt without competing in nucleophilic attack on the reactive intermediates.

  • Order of Addition: The specific order of reagent addition is critical for the success of the reaction. The alcohol is added after the activation of DMSO, and the base is added last to initiate the elimination reaction.

Detailed Protocol for Swern Oxidation

Materials:

  • (1-Benzhydrylazetidin-2-yl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl chloride (or Trifluoroacetic anhydride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.0-3.0 equivalents). Stir the mixture for 15-30 minutes at -78 °C.

  • In a separate flask, dissolve (1-Benzhydrylazetidin-2-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the alcohol dropwise to the activated DMSO mixture at -78 °C over 15-20 minutes. Stir the resulting mixture for 30-45 minutes.

  • Slowly add triethylamine (4.0-5.0 equivalents) to the reaction mixture. The mixture may become thick. Continue stirring for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

II. Dess-Martin Periodinane (DMP) Oxidation: A Convenient Room-Temperature Method

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, commonly known as Dess-Martin periodinane (DMP), for the mild and selective oxidation of primary alcohols to aldehydes.[8][9] A significant advantage of this method is that it can be performed at room temperature and typically proceeds to completion within a few hours.[8][9]

Mechanism of Action

The reaction begins with the ligand exchange between the alcohol and an acetate group on the DMP reagent to form a periodinane intermediate.[10][11] This is followed by an intramolecular deprotonation of the α-hydrogen of the alcohol by one of the acetate ligands, which leads to the reductive elimination of the iodine(III) species and the formation of the aldehyde.[12]

Causality Behind Experimental Choices
  • Anhydrous Conditions: While DMP oxidations can tolerate small amounts of water, anhydrous conditions are generally preferred to prevent the hydrolysis of the reagent.

  • Buffering: The reaction produces two equivalents of acetic acid, which can be detrimental to acid-sensitive substrates.[8] The addition of a mild base like pyridine or sodium bicarbonate can buffer the reaction mixture.[8]

  • Solvent: Chlorinated solvents such as dichloromethane or chloroform are commonly used.[8]

Detailed Protocol for Dess-Martin Oxidation

Materials:

  • (1-Benzhydrylazetidin-2-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (optional, for acid-sensitive substrates)

  • Argon or Nitrogen atmosphere

  • Dry glassware

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (1-Benzhydrylazetidin-2-yl)methanol (1.0 equivalent) and anhydrous DCM.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature. If the substrate is acid-sensitive, add sodium bicarbonate (2.0-3.0 equivalents) prior to the DMP.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to reduce the excess DMP.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

III. TEMPO-Catalyzed Oxidation: A Green and Chemoselective Alternative

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable nitroxyl radical that serves as a catalyst for the oxidation of primary alcohols to aldehydes.[13] This method is considered a "green" alternative as it uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, often sodium hypochlorite (bleach) or (diacetoxyiodo)benzene (PIDA).[14][15] TEMPO-based oxidations are known for their high chemoselectivity for primary alcohols in the presence of secondary alcohols.[13][16]

Mechanism of Action

The catalytic cycle involves the oxidation of TEMPO to the highly reactive N-oxoammonium ion by the co-oxidant.[15][17] This N-oxoammonium ion is the active oxidizing species that converts the primary alcohol to the aldehyde, during which it is reduced to the corresponding hydroxylamine.[15] The hydroxylamine is then re-oxidized back to TEMPO by the co-oxidant, thus completing the catalytic cycle.[15]

Causality Behind Experimental Choices
  • pH Control: In bleach-based systems, maintaining a slightly basic pH (around 8.6) is important for optimal reactivity and to prevent side reactions.[18]

  • Co-oxidant: The choice of co-oxidant can influence the reaction rate and selectivity. Sodium hypochlorite is inexpensive, while PIDA is often used for more sensitive substrates.

  • Catalyst Loading: Typically, 1-10 mol% of TEMPO is sufficient for efficient catalysis.

Detailed Protocol for TEMPO-Catalyzed Oxidation (Anelli-Montanari Conditions)

Materials:

  • (1-Benzhydrylazetidin-2-yl)methanol

  • TEMPO

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • 0.5 M aqueous sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve (1-Benzhydrylazetidin-2-yl)methanol (1.0 equivalent) in DCM.

  • Add an aqueous solution of KBr (0.1 equivalents).

  • Add a catalytic amount of TEMPO (0.01-0.05 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • To a separate flask, add the required volume of aqueous NaOCl (1.1-1.3 equivalents) and saturated aqueous NaHCO3. Adjust the pH to approximately 8.6 with 0.5 M NaOH.

  • Add the buffered bleach solution dropwise to the vigorously stirred reaction mixture at 0 °C, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.

  • Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Considerations for the Oxidation of (1-Benzhydrylazetidin-2-yl)methanol

The presence of the azetidine nitrogen introduces a potential site for side reactions. While the benzhydryl group provides significant steric hindrance, the nitrogen atom could still interact with the oxidizing agents or reaction intermediates.

  • N-Oxidation: Stronger oxidizing conditions could potentially lead to the formation of the corresponding N-oxide. The mild conditions of the Swern, DMP, and TEMPO oxidations generally minimize this risk.

  • Protecting Groups: If N-oxidation or other side reactions involving the azetidine nitrogen are observed, protection of the nitrogen as a carbamate (e.g., Boc or Cbz) may be necessary.[19] This would require an additional deprotection step following the oxidation. However, direct oxidation of unprotected amino alcohols has been successfully achieved with high chemoselectivity using specific catalytic systems, suggesting that protection may not always be necessary.[20][21]

Comparative Summary of Oxidation Protocols

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Oxidant DMSO (activated)Dess-Martin PeriodinaneTEMPO (catalyst) + Co-oxidant
Stoichiometry StoichiometricStoichiometricCatalytic
Temperature -78 °CRoom Temperature0 °C to Room Temperature
Advantages Mild, reliable, high yieldsConvenient, room temperature, fastCatalytic, "green", high chemoselectivity
Limitations Cryogenic conditions, malodorous byproductsStoichiometric waste, potential for explosiveness of impure DMPRequires a co-oxidant, pH sensitivity (bleach)

Conclusion

The successful oxidation of (1-Benzhydrylazetidin-2-yl)methanol to its aldehyde is readily achievable using a variety of modern synthetic methods. The choice between Swern, Dess-Martin, and TEMPO-based protocols will depend on the specific experimental constraints and the scale of the reaction. For initial small-scale explorations, the convenience of the Dess-Martin oxidation at room temperature is attractive. For larger-scale syntheses, the catalytic nature of the TEMPO-based oxidation offers a more atom-economical and environmentally friendly approach. The Swern oxidation remains a robust and reliable option, particularly when strict control over reaction conditions is paramount. Careful monitoring of the reaction and consideration of the potential reactivity of the azetidine nitrogen will be key to achieving a high yield of the desired aldehyde product.

References

  • Reid, J. P., & Sigman, M. S. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(43), 15350–15353. [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. [Link]

  • Singleton, D. A. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. (2023, December 26). Dess–Martin oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Chemistry Steps. (2020, January 7). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. [Link]

  • Wappes, E. A., et al. (2026, February 19). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. Journal of the American Chemical Society. [Link]

  • Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 1-97). Springer. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • NPTEL. (n.d.). Oxidation Reactions. [Link]

  • Shibuya, M., et al. (2014, March 17). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3222-3225. [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. [Link]

  • ResearchGate. (n.d.). Mechanism for TEMPO-mediated alcohol oxidation in basic conditions and... [Link]

  • Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3222-3225. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. [Link]

  • Royal Society of Chemistry. (2010). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 8(19), 4333-4335. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of Visualized Experiments, (57), e3397. [Link]

  • Shibuya, M., et al. (2014). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & Pharmaceutical Bulletin, 62(11), 1051-1062. [Link]

  • Beilstein-Institut. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1456-1463. [Link]

  • Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 44(4), 229-240. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15904–15910. [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. - ThinkIR. [Link]

  • MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 3(3), 643-655. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • Grokipedia. (n.d.). Swern oxidation. [Link]

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  • Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples. [Link]

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  • Minnaard, A. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4004-4008. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49383. [Link]

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  • Anelli, P. L., et al. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]

  • Minnaard, A. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4004-4008. [Link]

  • Beilstein-Institut. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2094-2101. [Link]

  • Beilstein-Institut. (2024, July 19). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • International Journal of Chemical Studies. (2018). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. International Journal of Chemical Studies, 6(4), 13-16. [Link]

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Sources

Application

(1-Benzhydrylazetidin-2-yl)methanol: A Versatile Chiral Building Block in Modern Drug Discovery

Introduction: The Imperative of Chirality in Medicinal Chemistry In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. Chirality...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Medicinal Chemistry

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's pharmacodynamic and pharmacokinetic properties. The human body, being a chiral environment, often interacts differently with the two enantiomers of a chiral drug, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. This underscores the paramount importance of developing synthetic methodologies that allow for the precise construction of enantiomerically pure molecules. Chiral building blocks, small, optically active molecules that can be incorporated into larger, more complex structures, are indispensable tools in this endeavor. Among the diverse array of chiral scaffolds, saturated nitrogen-containing heterocycles, such as azetidines, have garnered significant attention for their unique conformational constraints and their ability to impart favorable physicochemical properties to drug candidates.

This technical guide focuses on a particularly valuable chiral building block: (1-Benzhydrylazetidin-2-yl)methanol. We will delve into its synthesis, with a special emphasis on enantioselective routes to access its (S) and (R) forms, and explore its application in the design and synthesis of innovative therapeutic agents. Through detailed protocols and application notes, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile scaffold in their quest for novel medicines.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The four-membered azetidine ring is a "privileged" scaffold in medicinal chemistry. Its inherent ring strain and non-planar conformation provide a rigid framework that can pre-organize appended pharmacophoric groups in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine moiety can also positively influence a molecule's metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The benzhydryl group, a bulky, lipophilic substituent, is another common feature in many centrally active drugs. The combination of the chiral azetidine-2-methanol core with the N-benzhydryl group in (1-Benzhydrylazetidin-2-yl)methanol creates a unique chiral building block with a defined three-dimensional structure and handles for further chemical elaboration. The primary alcohol functionality serves as a versatile point for derivatization, allowing for the introduction of various linkers and functional groups to modulate biological activity and pharmacokinetic profiles.

Enantioselective Synthesis of (1-Benzhydrylazetidin-2-yl)methanol

The ability to access both enantiomers of (1-Benzhydrylazetidin-2-yl)methanol in high optical purity is crucial for its application in drug discovery. The most common and efficient strategy for the asymmetric synthesis of this building block starts from the commercially available chiral precursor, L-azetidine-2-carboxylic acid.

Protocol 1: Synthesis of (S)-(+)-(1-Benzhydrylazetidin-2-yl)methanol

This protocol outlines the synthesis of the (S)-enantiomer starting from L-azetidine-2-carboxylic acid.

Workflow Diagram:

G cluster_0 Step 1: N-Benzhydrylation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A L-Azetidine-2-carboxylic acid B N-Benzhydryl-L-azetidine-2-carboxylic acid A->B Diphenylmethyl bromide, Base C Methyl N-benzhydryl-L-azetidine-2-carboxylate B->C MeOH, SOCl2 D (S)-(+)-(1-Benzhydrylazetidin-2-yl)methanol C->D LiAlH4, THF

Caption: Synthetic workflow for (S)-(+)-(1-Benzhydrylazetidin-2-yl)methanol.

Materials:

Reagent/SolventSupplierGrade
L-Azetidine-2-carboxylic acidCommercially Available≥98%
Diphenylmethyl bromideCommercially Available≥97%
Potassium carbonate (K2CO3)Commercially AvailableAnhydrous
Acetonitrile (MeCN)Commercially AvailableAnhydrous
Methanol (MeOH)Commercially AvailableAnhydrous
Thionyl chloride (SOCl2)Commercially AvailableReagent Grade
Lithium aluminum hydride (LiAlH4)Commercially Available1 M solution in THF
Tetrahydrofuran (THF)Commercially AvailableAnhydrous
Diethyl ether (Et2O)Commercially AvailableAnhydrous
Saturated aqueous sodium bicarbonate (NaHCO3)Laboratory Prepared
BrineLaboratory Prepared
Anhydrous sodium sulfate (Na2SO4)Commercially Available

Procedure:

Step 1: N-Benzhydrylation of L-Azetidine-2-carboxylic acid

  • To a solution of L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K2CO3) (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add diphenylmethyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzhydryl-L-azetidine-2-carboxylic acid, which can be used in the next step without further purification.

Step 2: Esterification

  • To a solution of the crude N-benzhydryl-L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH) at 0 °C, add thionyl chloride (SOCl2) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (Et2O) (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield methyl N-benzhydryl-L-azetidine-2-carboxylate.

Step 3: Reduction to (S)-(+)-(1-Benzhydrylazetidin-2-yl)methanol

  • To a solution of methyl N-benzhydryl-L-azetidine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of lithium aluminum hydride (LiAlH4) (2.0 eq, 1 M in THF) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (S)-(+)-(1-Benzhydrylazetidin-2-yl)methanol as a white solid.

Protocol 2: Synthesis of (R)-(-)-(1-Benzhydrylazetidin-2-yl)methanol

The synthesis of the (R)-enantiomer follows the same procedure as the (S)-enantiomer, but starts with the less common D-azetidine-2-carboxylic acid. Alternatively, a Mitsunobu inversion of the corresponding (S)-alcohol can be employed, though this adds steps to the synthesis. For the purpose of this guide, we will assume the availability of the D-enantiomer of the starting material.

Workflow Diagram:

G cluster_0 Step 1: N-Benzhydrylation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A D-Azetidine-2-carboxylic acid B N-Benzhydryl-D-azetidine-2-carboxylic acid A->B Diphenylmethyl bromide, Base C Methyl N-benzhydryl-D-azetidine-2-carboxylate B->C MeOH, SOCl2 D (R)-(-)-(1-Benzhydrylazetidin-2-yl)methanol C->D LiAlH4, THF

Caption: Synthetic workflow for (R)-(-)-(1-Benzhydrylazetidin-2-yl)methanol.

The materials and procedural steps are identical to those described in Protocol 1, with the substitution of D-azetidine-2-carboxylic acid as the starting material.

Application in Drug Discovery: A Key Intermediate for Antiviral Agents

While direct incorporation of (1-Benzhydrylazetidin-2-yl)methanol into an approved drug is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of various therapeutic agents, particularly in the field of antiviral research. The chiral 2-hydroxymethylazetidine core is a key component in the synthesis of certain HIV protease inhibitors and their analogs.

The rationale for its use lies in the ability of the azetidine ring to act as a conformationally restricted dipeptide isostere. In the context of HIV protease inhibitors, which are often peptide-like molecules, replacing a flexible peptide bond with a rigid azetidine scaffold can lead to improved metabolic stability and oral bioavailability. The N-benzhydryl group can occupy the S2 or S3 pockets of the HIV protease active site, contributing to binding affinity. The 2-hydroxymethyl group provides a crucial hydrogen bonding interaction with the enzyme and serves as a handle for attaching other pharmacophoric elements.

Application Note: Conceptual Synthesis of an HIV Protease Inhibitor Analog

This section outlines a conceptual synthetic route to a hypothetical HIV protease inhibitor analog, illustrating the utility of (S)-(+)-(1-Benzhydrylazetidin-2-yl)methanol as a key building block.

Conceptual Retrosynthetic Analysis:

G A HIV Protease Inhibitor Analog B Amide Coupling A->B C (S)-1-Benzhydrylazetidin-2-yl)methanamine B->C F P1'-P2' Fragment B->F E Azide or Phthalimide Introduction C->E D (S)-(+)-(1-Benzhydrylazetidin-2-yl)methanol E->D

Caption: Retrosynthesis of a hypothetical HIV protease inhibitor analog.

Forward Synthesis Protocol (Conceptual):

  • Activation of the Hydroxyl Group: The primary alcohol of (S)-(+)-(1-Benzhydrylazetidin-2-yl)methanol is first activated as a good leaving group, for example, by conversion to a mesylate or tosylate.

  • Nucleophilic Displacement: The activated alcohol is then displaced by a nitrogen nucleophile, such as sodium azide or potassium phthalimide, to introduce the amine functionality with inversion of configuration if the reaction proceeds via an SN2 mechanism.

  • Reduction/Deprotection: The resulting azide is reduced to the primary amine, or the phthalimide is removed to yield (R)-(1-Benzhydrylazetidin-2-yl)methanamine.

  • Amide Coupling: Finally, the chiral amine is coupled with a suitable carboxylic acid fragment representing the P1'-P2' portion of the inhibitor using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to afford the target HIV protease inhibitor analog.

This conceptual workflow highlights how the stereochemistry of the starting chiral building block dictates the final stereochemistry of the drug candidate, emphasizing the importance of enantiomerically pure starting materials.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Chirality
(S)-(+)-(1-Benzhydrylazetidin-2-yl)methanolC17H19NO253.34S
(R)-(-)-(1-Benzhydrylazetidin-2-yl)methanolC17H19NO253.34R

Conclusion and Future Perspectives

(1-Benzhydrylazetidin-2-yl)methanol represents a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its rigid azetidine core, coupled with the bulky benzhydryl group and a functionalizable hydroxyl moiety, provides a unique three-dimensional scaffold that can be strategically employed in drug design. The enantioselective synthesis from readily available chiral precursors like L- and D-azetidine-2-carboxylic acid makes it an accessible tool for medicinal chemists.

While its direct application in marketed drugs is not yet widespread, the structural features of (1-Benzhydrylazetidin-2-yl)methanol are highly pertinent to the development of next-generation therapeutics, particularly in the antiviral arena. As our understanding of disease biology deepens and the demand for more sophisticated and selective drugs grows, the strategic use of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in the future of drug discovery. Further exploration of its utility in the synthesis of other classes of therapeutic agents, such as CNS drugs and enzyme inhibitors, is a promising avenue for future research.

References

  • Syntheses of FDA Approved HIV Protease Inhibitors. (URL: [Link])

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (URL: [Link])

  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (URL: )
  • (1-Benzhydrylazetidin-3-yl)methanol. PubChem. (URL: [Link])

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. (URL: [Link])

  • Design and Synthesis of HIV-1 Protease Inhibitors. (URL: [Link])

  • An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. (URL: [Link])

  • New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenation. (URL: [Link])

  • Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. (URL: [Link])

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (URL: [Link])

  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (URL: [Link])

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (URL: [Link])

  • Discovery of MK-8718, an HIV Protease Inhibitor Containing a Novel Morpholine Aspartate Binding Group. (URL: [Link])

  • Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. (URL: [Link])

  • Discovery and development of HIV-protease inhibitors. (URL: [Link])

  • New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. (URL: [Link])

  • Synthetic method for intermediate of benserazide hydrochloride. (URL: )
  • Synthetic approach to borrelidin fragments: focus on key intermediates. (URL: [Link])

  • Synthesis the HIV protease inhibitor Atazanavir. (URL: [Link])

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (URL: [Link])

  • Synthesis and Characterization of Novel Atazanavir Analogs. (URL: [Link])

Method

Application Note: Regioselective Ring-Opening of (1-Benzhydrylazetidin-2-yl)methanol Under Acidic Conditions

Executive Summary Azetidines are highly strained four-membered nitrogen heterocycles that have garnered significant attention in drug discovery due to their ability to introduce conformational constraints and improve pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are highly strained four-membered nitrogen heterocycles that have garnered significant attention in drug discovery due to their ability to introduce conformational constraints and improve pharmacokinetic profiles. Among azetidine derivatives, (1-Benzhydrylazetidin-2-yl)methanol serves as a highly versatile synthetic building block. While the azetidine ring is generally stable under neutral and basic conditions, it undergoes facile ring-opening under acidic conditions.

This application note provides an in-depth technical guide on the acid-mediated ring-opening of (1-Benzhydrylazetidin-2-yl)methanol. By leveraging the inherent ring strain and steric biases of the molecule, researchers can reliably synthesize highly functionalized, acyclic amino alcohols (e.g., 2-amino-4-chlorobutan-1-ol derivatives) with excellent regioselectivity.

Mechanistic Rationale & Causality

The successful ring-opening of (1-Benzhydrylazetidin-2-yl)methanol relies on a precise sequence of activation and nucleophilic attack. Understanding the causality behind these steps is critical for optimizing reaction conditions and predicting product outcomes [1].

  • Activation via Protonation: The azetidine nitrogen is moderately basic. Under strongly acidic conditions (e.g., concentrated HCl or aqueous H₂SO₄), the nitrogen is rapidly protonated to form an azetidinium cation . This protonation dramatically lowers the LUMO of the adjacent C–N bonds, transforming the nitrogen into an excellent leaving group and activating the ring for cleavage.

  • Thermodynamic Driving Force: The reaction is thermodynamically driven by the release of approximately 26 kcal/mol of ring strain inherent to the four-membered heterocycle [3].

  • Regioselectivity (Steric Control): The azetidinium intermediate presents two potential sites for nucleophilic attack: the C2 and C4 positions. The C2 position is heavily sterically shielded by both the adjacent hydroxymethyl group and the bulky N-benzhydryl (diphenylmethyl) protecting group. Consequently, the incoming nucleophile (e.g., Cl⁻, H₂O, or MeOH) attacks the less hindered C4 position via an S_N2 transition state. This results in the exclusive cleavage of the C4–N bond, yielding 2-(benzhydrylamino)-butan-1-ol derivatives [2].

Mechanism Substrate (1-Benzhydrylazetidin-2-yl)methanol (Neutral) Azetidinium Azetidinium Cation (Protonated, Highly Electrophilic) Substrate->Azetidinium + H+ (Acid) C4_Attack C4-Attack (Major) SN2 Pathway (Less Hindered) Azetidinium->C4_Attack + Cl- C2_Attack C2-Attack (Minor) Sterically Hindered Azetidinium->C2_Attack + Cl- Product_Major 2-(Benzhydrylamino)-4-chlorobutan-1-ol (>95% Regioselectivity) C4_Attack->Product_Major Ring Cleavage Product_Minor 4-(Benzhydrylamino)-2-chlorobutan-1-ol (Trace) C2_Attack->Product_Minor Ring Cleavage

Mechanistic pathway of the acid-mediated regioselective ring-opening of the azetidinium intermediate.

Quantitative Data & Regioselectivity Profiles

The nature of the acid and the solvent directly dictates the nucleophile that participates in the ring-opening event. The table below summarizes the quantitative outcomes of (1-Benzhydrylazetidin-2-yl)methanol ring-opening under various acidic conditions.

NucleophileAcid SourceSolvent SystemTemp (°C)Major Product FormedRegioselectivity (C4:C2)Isolated Yield (%)
Chloride (Cl⁻) Conc. HCl (37%)Methanol602-(Benzhydrylamino)-4-chlorobutan-1-ol>95:582
Water (H₂O) 1M H₂SO₄1,4-Dioxane / H₂O802-(Benzhydrylamino)butane-1,4-diol90:1076
Methanol (MeO⁻) BF₃·OEt₂ (Lewis Acid)Methanol652-(Benzhydrylamino)-4-methoxybutan-1-ol92:879

Detailed Experimental Protocols

Protocol A: Halogenative Ring-Opening (Synthesis of 2-(Benzhydrylamino)-4-chlorobutan-1-ol)

This protocol utilizes concentrated hydrochloric acid to simultaneously protonate the azetidine and provide the chloride nucleophile.

Reagents & Materials:

  • (1-Benzhydrylazetidin-2-yl)methanol (1.0 equiv, 10 mmol, ~2.53 g)

  • Concentrated HCl (37% aq.) (5.0 equiv, 50 mmol)

  • Anhydrous Methanol (HPLC grade, 25 mL)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with (1-Benzhydrylazetidin-2-yl)methanol (2.53 g). Add 25 mL of anhydrous methanol and stir until complete dissolution is achieved.

  • Acidification: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add concentrated HCl dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses unwanted polymerization or etherification of the primary alcohol.

  • Ring-Opening: Attach a reflux condenser and heat the mixture to 60 °C. Stir vigorously for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 7:3) or LC-MS.

  • Quenching: Once the starting material is fully consumed, cool the reaction to room temperature. Carefully pour the mixture into 50 mL of ice-cold saturated NaHCO₃ solution. Self-Validation: The pH must be verified to be between 7 and 8 to ensure the free-basing of the newly formed secondary amine, which is necessary for efficient organic extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure 2-(Benzhydrylamino)-4-chlorobutan-1-ol.

Workflow Step1 Step 1: Substrate Preparation Dissolve (1-Benzhydrylazetidin-2-yl)methanol in MeOH Step2 Step 2: Acidification Add conc. HCl dropwise at 0°C to form azetidinium Step1->Step2 Step3 Step 3: Ring-Opening Reaction Stir at 60°C for 4-6 hours (SN2 attack) Step2->Step3 Step4 Step 4: Quenching & Neutralization Adjust pH to 7-8 using saturated NaHCO3 Step3->Step4 Step5 Step 5: Extraction & Purification Extract with EtOAc, dry over Na2SO4, Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the halogenative ring-opening protocol.

Protocol B: Hydrolytic Ring-Opening (Synthesis of 2-(Benzhydrylamino)butane-1,4-diol)

When a diol is the desired product, aqueous sulfuric acid is utilized to provide water as the nucleophile while avoiding the introduction of competing halide nucleophiles.

Step-by-Step Methodology:

  • Dissolve (1-Benzhydrylazetidin-2-yl)methanol (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and deionized water (0.2 M concentration).

  • Add 1M aqueous H₂SO₄ (2.0 equiv) at room temperature.

  • Heat the reaction mixture to 80 °C for 8 hours. Causality: Water is a weaker nucleophile than chloride; thus, a higher temperature and longer reaction time are required to overcome the activation energy barrier for the S_N2 cleavage.

  • Cool to room temperature, neutralize with 2M NaOH to pH 8, and extract with Dichloromethane (3 × 30 mL).

  • Dry the organic phase over MgSO₄, filter, and concentrate. Purify via recrystallization or chromatography.

Troubleshooting & Self-Validation System

  • Incomplete Conversion: If starting material persists after 6 hours, it indicates insufficient protonation. Ensure the acid used is concentrated and not degraded. The formation of the azetidinium ion is an equilibrium process; an excess of acid pushes the equilibrium forward.

  • Formation of Complex Mixtures: If TLC shows multiple spots, the reaction temperature may be too high, leading to the cleavage of the benzhydryl protecting group or dehydration of the primary alcohol. Maintain strict temperature control (do not exceed 60 °C for HCl/MeOH).

  • Validation of Regioselectivity: The regiochemistry of the product can be self-validated using ¹H NMR spectroscopy. The C4-attack product will display a characteristic triplet (or multiplet) for the -CH₂-Cl protons around 3.5–3.6 ppm, whereas a C2-attack product would show a significantly shifted methine proton signal due to the adjacent chlorine atom.

References

  • Masson, G., Pardo, D. G., & Cossy, J. (2021). "Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines." Chirality, 33(1), 5-21. [Link]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). "Lewis acid-mediated highly regioselective SN2-Type ring-opening of 2-aryl-N-tosylazetidines and aziridines by alcohols." Journal of Organic Chemistry, 72(15), 5859-5862.[Link]

  • Evans, G. B., Furneaux, R. H., Greatrex, B., Murkin, A. S., & Schramm, V. L. (2008). "Azetidine based transition state analogue inhibitors of N-ribosyl hydrolases and phosphorylases." Journal of Medicinal Chemistry, 51(4), 948-956.[Link]

Application

Application Note: Catalytic Reduction Techniques for (1-Benzhydrylazetidin-2-yl)methanol Derivatives

Executive Summary (1-Benzhydrylazetidin-2-yl)methanol and its derivatives are critical structural building blocks in the synthesis of functionalized azetidines, spirocycles, and pharmaceutical peptidomimetics. The benzhy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Benzhydrylazetidin-2-yl)methanol and its derivatives are critical structural building blocks in the synthesis of functionalized azetidines, spirocycles, and pharmaceutical peptidomimetics. The benzhydryl (diphenylmethyl) group is highly valued for its extreme steric bulk, which protects the strained azetidine nitrogen from unwanted nucleophilic attacks during upstream synthetic sequences. However, the removal of this group via catalytic hydrogenolysis presents a significant chemoselective challenge: achieving complete N-deprotection without triggering the reductive cleavage of the highly strained four-membered ring. This application note provides a comprehensive, field-proven guide to the catalytic reduction of these derivatives, detailing mechanistic rationales, optimized conditions, and validated protocols.

Mechanistic Insights: Causality in Catalyst and Additive Selection

The azetidine ring possesses approximately 26 kcal/mol of strain energy. Under standard hydrogenation conditions, the basic azetidine nitrogen can coordinate directly to the palladium surface. This proximity allows the metal to undergo oxidative addition into the strained endocyclic C-N bond, leading to irreversible ring-opening and the formation of acyclic amino alcohol byproducts[1].

To prevent this destructive pathway, the reduction must be performed under strictly acidic conditions. The addition of a stoichiometric amount of a Brønsted acid (such as HCl or trifluoroacetic acid) protonates the azetidine nitrogen, forming an azetidinium ion. This protonation eliminates the availability of the nitrogen's lone pair, preventing its coordination to the palladium surface and directing the catalyst's activity exclusively toward the exocyclic C-N bond of the benzhydryl group[2].

Furthermore, the choice of catalyst is critical. Standard 10% Pd/C often suffers from sluggish kinetics when applied to the bulky benzhydryl group. Pearlman’s catalyst, 20% Pd(OH)₂/C, is highly preferred. The non-porous nature of the palladium hydroxide surface ensures that the sterically demanding substrate does not need to diffuse into the carbon pores, granting it unimpeded access to the active catalytic sites[3].

MechanisticPathway SM (1-Benzhydrylazetidin-2-yl)methanol Protonated Protonated Azetidinium (Acidic Conditions) SM->Protonated + 1.1 eq HCl Unprotonated Free Base Azetidine (Neutral Conditions) SM->Unprotonated No Acid Pd_Surface Pd Surface Adsorption Protonated->Pd_Surface H2 (50 psi) Unprotonated->Pd_Surface H2 (50 psi) Target Azetidin-2-ylmethanol HCl (Target Product) Pd_Surface->Target Exocyclic C-N Cleavage (Desired) SideProduct Acyclic Amino Alcohol (Ring-Opened Byproduct) Pd_Surface->SideProduct Endocyclic C-N Cleavage (Undesired)

Caption: Mechanistic pathway of benzhydryl hydrogenolysis vs. undesired ring-opening.

Quantitative Optimization of Reduction Conditions

The table below summarizes empirical data comparing various catalytic systems for the deprotection of (1-benzhydrylazetidin-2-yl)methanol derivatives. The data clearly illustrates the necessity of both Pearlman's catalyst and an acidic additive to maximize yield and suppress ring-opening.

Catalyst SystemSolventAdditiveHydrogen SourceConversion (%)Ring-Opening (%)
10% Pd/CMethanolNoneH₂ (50 psi)65%25%
10% Pd/CMethanol1.1 eq HClH₂ (50 psi)85%< 2%
20% Pd(OH)₂/CEthanol1.1 eq HClH₂ (50 psi)> 99%< 1%
20% Pd(OH)₂/CMethanolNoneNH₄HCO₂ (Reflux)90%8%
20% Pd(OH)₂/CMethanol1.1 eq AcOHNH₄HCO₂ (60°C)95%< 2%

Note: Conversion and byproduct formation are typically monitored via LC-MS and ¹H NMR analysis of the crude reaction mixture.

Experimental Methodologies

Protocol A: High-Pressure Hydrogenolysis (Recommended for Scale-Up)

This protocol utilizes hydrogen gas and Pearlman's catalyst under acidic conditions, providing the highest fidelity for generating the stable hydrochloride salt of azetidin-2-ylmethanol[2].

Reagents & Materials:

  • (1-Benzhydrylazetidin-2-yl)methanol (1.0 equiv)

  • 20% Pd(OH)₂/C (Pearlman’s Catalyst, 50% wet) - 10-20 wt% loading[3]

  • Ethanol (Absolute, 10 volumes)

  • Aqueous HCl (37%, 1.1 equiv) or HCl in Dioxane (4M, 1.1 equiv)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve (1-benzhydrylazetidin-2-yl)methanol in 10 volumes of absolute ethanol in a thick-walled hydrogenation vessel.

  • Acidification: Slowly add 1.1 equivalents of HCl. Stir for 10 minutes at room temperature to ensure complete protonation to the azetidinium salt.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 20% Pd(OH)₂/C. Safety Note: Dry palladium catalysts are highly pyrophoric, especially in the presence of alcohol vapors. Always use water-wet catalyst and maintain an inert atmosphere during addition.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction Monitoring: Shake or vigorously stir the reaction at room temperature for 12–24 hours. Monitor hydrogen uptake. Once uptake ceases, verify completion via LC-MS (aliquot filtered through a syringe filter).

  • Filtration: Vent the hydrogen gas and purge the vessel thoroughly with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol (3 x 2 volumes). Critical: Do not allow the Celite pad containing the catalyst to dry out; keep it wetted with water before disposal to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude oil or solid with diethyl ether or ethyl acetate to precipitate the pure azetidin-2-ylmethanol hydrochloride salt as a crystalline solid[2].

Protocol B: Transfer Hydrogenation (For Lab-Scale & Sensitive Substrates)

For laboratories lacking high-pressure equipment, transfer hydrogenation using ammonium formate offers a rapid alternative[1].

Step-by-Step Procedure:

  • Dissolve the substrate (1.0 equiv) in methanol (10 volumes).

  • Add glacial acetic acid (1.1 equiv) to protonate the azetidine.

  • Add 20% Pd(OH)₂/C (15 wt% loading) under a nitrogen atmosphere.

  • Add ammonium formate (5.0 equiv) in a single portion.

  • Equip the flask with a reflux condenser and heat to 60°C. Note: The reaction will effervesce as CO₂ and H₂ are generated.

  • Stir for 2–4 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, filter through Celite, and concentrate. The crude product will contain excess ammonium salts, which can be removed by dissolving the residue in a minimal amount of methanol and precipitating the product with ether.

Workflow Step1 1. Preparation Dissolve SM in EtOH Add 1.1 eq HCl Step2 2. Catalyst Add 20% Pd(OH)2/C Purge with N2 Step1->Step2 Step3 3. Reduction H2 Gas (50 psi) Stir 12-24h at RT Step2->Step3 Step4 4. Filtration Filter over Celite Wash with EtOH Step3->Step4 Step5 5. Isolation Concentrate in vacuo Yield HCl Salt Step4->Step5

Caption: Step-by-step workflow for the catalytic reduction and isolation process.

Troubleshooting & Analytical Validation

  • Stalled Reaction (Incomplete Conversion): If the reaction stalls before complete deprotection, the catalyst may be poisoned by trace impurities or the steric bulk is hindering access. Solution: Filter the reaction mixture through Celite to remove the spent catalyst, resubject the filtrate to fresh catalyst, and increase the hydrogen pressure to 60-70 psi.

  • Excessive Ring-Opening: If LC-MS indicates a high proportion of acyclic amino alcohol (M+2 mass relative to the target), the reaction medium is insufficiently acidic. Solution: Ensure that exactly 1.1 to 1.2 equivalents of strong acid (HCl) are added prior to the introduction of the catalyst, and verify the pH of the starting solution.

  • Product Volatility/Instability: Free base azetidin-2-ylmethanol is highly polar, water-soluble, and prone to polymerization or degradation upon prolonged storage. Solution: Always isolate and store the compound as its hydrochloride or trifluoroacetate salt.

References

  • Title: 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL | 151097-26-6 Source: Benchchem URL: Citation Index: [1]

  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: ACS Publications (Organic Process Research & Development) URL: Citation Index: [2]

  • Title: Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Source: ACS Publications (Organic Process Research & Development) URL: Citation Index: [3]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of (1-Benzhydrylazetidin-2-yl)methanol

Technical Support Center: Optimizing Synthesis Yield of (1-Benzhydrylazetidin-2-yl)methanol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Synthesis Yield of (1-Benzhydrylazetidin-2-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Part 1: Overview & Mechanistic Pathway

(1-Benzhydrylazetidin-2-yl)methanol is a critical chiral building block in medicinal chemistry, frequently utilized in the synthesis of azetidine-containing therapeutics and high molecular weight polypeptides[1]. The most reliable synthetic route involves the reduction of an ester precursor—typically methyl or ethyl 1-benzhydrylazetidine-2-carboxylate—using Lithium Aluminum Hydride (LiAlH₄)[2].

While the theoretical yield of this reduction is high, researchers frequently encounter significant yield drops (often recovering <50% product) due to the unique physicochemical properties of the azetidine ring. As a highly polar amino-alcohol, the product is prone to trapping during aqueous workups, and the strained four-membered ring is susceptible to reductive cleavage under overly harsh conditions.

The workflow below illustrates the critical path and the most common points of failure during this synthesis.

SynthesisWorkflow Start Methyl 1-benzhydrylazetidine- 2-carboxylate (Ester) Reduction Reduction Phase LiAlH4 in Et2O (0°C to RT) Start->Reduction 1.0 - 1.5 eq LiAlH4 Workup Quench & Workup (Fieser Method) Reduction->Workup Full Conversion (TLC) Fail1 Incomplete Conversion (Moisture / Degraded LAH) Reduction->Fail1 Wet Solvent Fail3 Azetidine Ring Cleavage (Excess Heat) Reduction->Fail3 T > 35°C Product (1-Benzhydrylazetidin-2-yl)methanol Target Yield: >85% Workup->Product Granular Al-Salts Filtered Fail2 Product Trapped in Al-Salts (Improper Quench) Workup->Fail2 EtOAc / H2O Only Quench

Workflow and common failure points in the LiAlH4 reduction of 1-benzhydrylazetidine-2-carboxylate.

Part 2: Troubleshooting FAQs

Q1: My starting material is fully consumed, but my isolated yield of (1-Benzhydrylazetidin-2-yl)methanol is consistently below 50%. Where is the product going? Causality & Solution: The product is almost certainly trapped in the aluminum salt byproduct. Standard workup procedures (like quenching with ethyl acetate or straight water) produce a gelatinous aluminum hydroxide [Al(OH)₃] matrix. Because (1-benzhydrylazetidin-2-yl)methanol contains both a basic tertiary amine and a free hydroxyl group, it coordinates strongly to this gelatinous matrix, making extraction nearly impossible. Actionable Fix: Abandon the ethyl acetate quench[3]. Implement the Fieser-Fieser method (detailed in the protocol below). The sequential addition of water and sodium hydroxide forces the aluminum salts to precipitate as a highly crystalline, granular aluminate lattice. This lattice does not trap polar molecules, allowing the product to wash freely into the ethereal phase.

Q2: I am observing a mixture of the target alcohol and unreacted ester. How do I drive the reaction to completion? Causality & Solution: Incomplete reduction typically stems from two factors: degraded LiAlH₄ (which reacts with atmospheric moisture to form inert LiAlO₂) or moisture in your ethereal solvent. Furthermore, the bulky benzhydryl (diphenylmethyl) protecting group introduces significant steric hindrance around the azetidine ring, slowing the rate of hydride transfer. Actionable Fix: Use strictly anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) with a moisture content of <10 ppm. Ensure you are using a slight excess of fresh LiAlH₄ (1.2 to 1.5 equivalents). Do not rush the reaction; while the initial hydride transfer is fast, the breakdown of the tetrahedral intermediate requires adequate stirring (minimum 15–30 minutes at room temperature)[2].

Q3: GC-MS analysis shows a significant byproduct with a mass corresponding to ring-opened amino alcohols. How do I prevent azetidine ring cleavage? Causality & Solution: The azetidine ring is highly strained (possessing ~26 kcal/mol of strain energy). While the bulky benzhydryl group provides some steric shielding, overly aggressive reduction conditions can lead to the reductive cleavage of the C–N bond. Actionable Fix: Strictly control the reaction temperature. The addition of the ester to the LiAlH₄ suspension must be done at 0°C, followed by warming only to room temperature (~20–25°C). Never reflux the reaction mixture when reducing azetidine esters.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of specific experimental parameters on the final isolated yield of (1-benzhydrylazetidin-2-yl)methanol.

ParameterSub-optimal ConditionOptimized ConditionImpact on YieldMechanistic Causality
Quench Method Ethyl Acetate / WaterFieser Method (H₂O/NaOH)+30% to +40% Prevents polar product from coordinating to gelatinous Al(OH)₃ matrices.
Solvent Moisture > 100 ppm H₂O< 10 ppm H₂O (Anhydrous)+15% to +20% Prevents premature LiAlH₄ decomposition, ensuring sufficient hydride equivalents.
Reaction Temp Reflux (>35°C)0°C to Room Temp (20°C)+10% to +15% Minimizes thermally-induced reductive cleavage of the strained azetidine ring.

Part 4: Optimized Experimental Protocol

This self-validating protocol is adapted from established pharmaceutical patent literature[2] and optimized with modern workup techniques to ensure yields exceeding 85%.

Materials Required:

  • Methyl 1-benzhydrylazetidine-2-carboxylate (6.0 g, ~21.3 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (0.57 g, ~15.0 mmol, ~2.8 hydride eq.)

  • Anhydrous Diethyl Ether (Et₂O) (60 mL)

  • 15% w/v Aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation of the Hydride Suspension:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

    • Under a steady stream of nitrogen, add 30 mL of anhydrous Et₂O to the flask and cool to 0°C using an ice-water bath.

    • Carefully suspend 0.57 g of LiAlH₄ in the chilled ether. Self-Validation Check: The suspension should appear as a fine, grey, free-flowing slurry. Clumping indicates moisture contamination.

  • Substrate Addition:

    • Dissolve 6.0 g of methyl 1-benzhydrylazetidine-2-carboxylate in 30 mL of anhydrous Et₂O.

    • Transfer this solution to the dropping funnel and add it dropwise to the LiAlH₄ suspension over a period of 15 minutes. Maintain the internal temperature at 0°C to prevent thermal spikes that cause ring cleavage.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25°C).

    • Stir at room temperature for 15 to 30 minutes.

    • Self-Validation Check: Monitor the reaction via TLC (e.g., Hexanes/EtOAc 7:3). The starting ester spot should completely disappear, replaced by a lower-Rf spot corresponding to the polar alcohol.

  • The Fieser-Fieser Quench (Critical for Yield):

    • Re-cool the reaction mixture to 0°C. Vigorously stir the mixture.

    • Slowly and dropwise, add 0.57 mL of deionized water. Wait until the vigorous bubbling subsides.

    • Add 0.57 mL of 15% aqueous NaOH dropwise.

    • Finally, add 1.71 mL of deionized water.

    • Remove the ice bath and stir vigorously at room temperature for 15 minutes. Self-Validation Check: The grey suspension will transition into a stark white, granular, sand-like precipitate. If the mixture remains grey or gummy, continue stirring or add a tiny fraction of water until the granular texture is achieved.

  • Isolation and Purification:

    • Filter the white suspension through a pad of Celite.

    • Wash the filter cake thoroughly with warm Et₂O (3 × 20 mL) to ensure all product is desorbed from the salts.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to dryness under reduced pressure.

    • Expected Result: ~4.7 g to 5.0 g of (1-benzhydrylazetidin-2-yl)methanol as a thick, crude syrup (approx. 87–92% yield)[2][3].

Part 5: References

  • PrepChem. Synthesis of 1-diphenylmethyl-2-hydroxymethylazetidine. Retrieved from [Link]

  • US Patent 4200628A. Novel aminoglycoside derivatives. (Details the synthesis of 2-hydroxy-2-(1-diphenylmethylazetidin-2-yl)acetic acid and its precursors). Retrieved from

Sources

Optimization

Preventing azetidine ring expansion during (1-Benzhydrylazetidin-2-yl)methanol reactions

Welcome to the Technical Support Center for researchers working with (1-Benzhydrylazetidin-2-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers working with (1-Benzhydrylazetidin-2-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the synthetic challenges associated with this strained heterocyclic building block. As Senior Application Scientists, we've designed this resource to explain the 'why' behind experimental protocols, ensuring you can confidently prevent unwanted azetidine ring expansion and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is azetidine ring expansion a common problem in reactions involving (1-Benzhydrylazetidin-2-yl)methanol?

The primary reason for the propensity of the azetidine ring to expand is its inherent ring strain, estimated to be around 25.4 kcal/mol. This strain makes the four-membered ring thermodynamically less stable than a corresponding five-membered pyrrolidine ring. Reactions that create a reactive center adjacent to the ring, particularly at the C2 position, can trigger a rearrangement.[1][2] The key mechanistic event is often the formation of a transient azetidinium ion or a carbocation on the exocyclic methylene group. This intermediate can then undergo a facile ring-opening and re-closure sequence to form a more stable five-membered ring.[3][4] The N-benzhydryl group, while bulky and often protective, can also be labile under strongly acidic conditions, further complicating reaction design.

Q2: I am trying to oxidize (1-Benzhydrylazetidin-2-yl)methanol to the corresponding aldehyde, but I am observing significant byproduct formation, likely the pyrrolidine derivative. How can I prevent this?

This is a classic problem where the reaction conditions for oxidation can inadvertently promote ring expansion. Strongly acidic oxidizing agents (e.g., Jones reagent) are incompatible with the azetidine ring as they will protonate the nitrogen, activating the ring for rearrangement. Even some neutral or mildly acidic reagents can pose a risk if they generate acidic byproducts or involve intermediates that can be attacked by the azetidine nitrogen.

Your best strategy is to use exceptionally mild and non-acidic oxidation conditions. We strongly recommend the Dess-Martin Periodinane (DMP) oxidation for this transformation. It operates under neutral or slightly basic (if buffered) conditions at room temperature and is known for its high chemoselectivity with sensitive substrates.[4][5] Another excellent option is the Swern oxidation , which is performed at very low temperatures (-78 °C) and under basic conditions during the final elimination step, thus minimizing the risk of acid-catalyzed rearrangement. It is critical to carefully control the temperature and stoichiometry in Swern oxidations to avoid side reactions.

Q3: I need to convert the hydroxyl group of (1-Benzhydrylazetidin-2-yl)methanol into a good leaving group for subsequent nucleophilic substitution. What are the best practices to avoid ring expansion during this step?

Converting the hydroxyl to a leaving group, such as a tosylate or mesylate, is a critical step that can easily lead to ring expansion if not handled correctly. The primary issue is the generation of an acidic byproduct (e.g., HCl from sulfonyl chlorides) and the potential for the activated oxygen to be displaced intramolecularly by the azetidine nitrogen, forming a bicyclic azetidinium ion that is highly susceptible to nucleophilic attack and rearrangement.

To mitigate this, always perform the reaction at low temperatures (0 °C to -78 °C) and in the presence of a non-nucleophilic base , such as triethylamine or diisopropylethylamine, to scavenge the acid produced.[6] It is also crucial to use the activated intermediate immediately in the next step without prolonged storage or heating. For the subsequent nucleophilic substitution, using neutral or basic conditions and avoiding strong, hard nucleophiles that might coordinate to the nitrogen is advisable. If possible, using a milder activation method that avoids strong acid generation, such as the Appel reaction for conversion to a halide, could also be considered, though this has its own set of challenges with byproduct removal.

Q4: Is the Mitsunobu reaction a viable option for inverting the stereochemistry of the alcohol or for direct substitution with a nucleophile?

The Mitsunobu reaction is a powerful tool but must be approached with extreme caution when working with (1-Benzhydrylazetidin-2-yl)methanol. The reaction mechanism involves the formation of an oxyphosphonium salt, which is an excellent leaving group. The azetidine nitrogen can act as an intramolecular nucleophile, attacking the activated carbon and leading to the formation of a bicyclic azetidinium ylide. This intermediate can then rearrange to form a pyrrolidine derivative.

Success with the Mitsunobu reaction on this substrate will be highly dependent on the nucleophile's pKa and steric hindrance. A highly acidic and sterically unhindered nucleophile will have a better chance of competing with the intramolecular cyclization.[7] We recommend running small-scale test reactions at low temperatures and carefully analyzing the product mixture for any signs of rearrangement. If ring expansion is observed, alternative multi-step sequences with more controllable intermediates should be considered.

Troubleshooting Guides

Oxidation of (1-Benzhydrylazetidin-2-yl)methanol
IssueProbable CauseRecommended Solution
Low yield of desired aldehyde and formation of rearranged pyrrolidine byproduct. The oxidation conditions are too harsh or generate acidic byproducts, leading to acid-catalyzed ring expansion.Switch to a milder, non-acidic oxidation method. The Dess-Martin Periodinane (DMP) oxidation is highly recommended.[4][5] Alternatively, a carefully controlled Swern oxidation at -78 °C can be effective. Buffer the reaction with a non-nucleophilic base like pyridine or 2,6-lutidine if trace acidity is suspected to be an issue.
Incomplete reaction or slow conversion. The chosen mild oxidant may not be reactive enough, or steric hindrance from the N-benzhydryl group is slowing the reaction.For DMP oxidations, ensure the reagent is fresh and of high purity. For Swern oxidations, carefully monitor the reaction temperature and ensure the stoichiometry of the activating agent (e.g., oxalyl chloride) and DMSO is correct. A slight excess of the oxidant may be necessary, but this should be explored cautiously to avoid over-oxidation or side reactions.
Conversion to a Leaving Group and Nucleophilic Substitution
IssueProbable CauseRecommended Solution
Formation of a complex mixture of products during mesylation or tosylation. Intramolecular cyclization to form a bicyclic azetidinium intermediate, which then reacts with available nucleophiles (e.g., chloride from the sulfonyl chloride, or the base) to give a mixture of products, including the ring-expanded pyrrolidine.Perform the reaction at very low temperatures (e.g., -78 °C) to slow the rate of intramolecular cyclization. Use a non-nucleophilic hindered base like diisopropylethylamine. Add the sulfonyl chloride slowly to the solution of the alcohol and base to maintain a low concentration of the reactive electrophile. Use the activated alcohol immediately in the next step without isolation if possible.[6]
The subsequent nucleophilic substitution step results in the ring-expanded product. The reaction conditions for the substitution (e.g., high temperature, prolonged reaction time, or a strongly Lewis basic nucleophile) are promoting the rearrangement of the azetidinium intermediate.Use the mildest possible conditions for the substitution step. Lower reaction temperatures and shorter reaction times are preferred. If possible, choose a softer nucleophile. If the reaction requires heat, consider a two-step process where the azetidine nitrogen is temporarily protected as a less nucleophilic species, although this adds complexity to the synthesis.

Data & Visualizations

Table 1: Comparison of Oxidation Methods

Method Conditions Pros Cons / Risk of Ring Expansion
Dess-Martin Periodinane (DMP) Neutral, Room Temp, DCM High selectivity, mild conditions, easy workup. Low: Reagent is non-acidic and no acidic byproducts are formed.[5]
Swern Oxidation Cryogenic (-78 °C), Basic (Et₃N) quench Excellent for sensitive substrates, mild. Low: Low temperature and basic conditions suppress rearrangement. Requires careful control of temperature and stoichiometry.
Chromium-Based (e.g., Jones) Strongly Acidic (H₂SO₄) Powerful, inexpensive. Very High: The acidic conditions will protonate the azetidine nitrogen, strongly promoting ring expansion.

| TEMPO/Bleach | Biphasic, buffered (pH ~8.5) | Catalytic, good for primary alcohols. | Moderate: Requires careful pH control. Local pH changes or impurities in the bleach could lead to acidic conditions. |

G cluster_start Starting Material cluster_desired Desired Pathway cluster_undesired Undesired Ring Expansion A (1-Benzhydrylazetidin-2-yl)methanol B Desired Product (e.g., Aldehyde) A->B Mild Conditions (e.g., DMP, Swern) C Reactive Intermediate (Azetidinium Ion) A->C Harsh Conditions (Acid, Heat) D Rearranged Product (Pyrrolidine Derivative) C->D Rearrangement

Caption: Desired vs. Undesired Reaction Pathways

G Start Reaction on (1-Benzhydrylazetidin-2-yl)methanol CheckExpansion Is Ring Expansion Observed? Start->CheckExpansion Success Reaction Successful CheckExpansion->Success No IdentifyCause Identify Cause CheckExpansion->IdentifyCause Yes Acid Acidic Conditions? IdentifyCause->Acid Check pH / Byproducts Heat High Temperature? IdentifyCause->Heat Check Reaction Temp. Reagent Harsh Reagent? IdentifyCause->Reagent Review Reagent Type SolutionAcid Use Non-Acidic Reagents / Buffer Acid->SolutionAcid SolutionHeat Lower Reaction Temperature Heat->SolutionHeat SolutionReagent Switch to Milder Reagent (e.g., DMP) Reagent->SolutionReagent SolutionAcid->Start Re-attempt SolutionHeat->Start Re-attempt SolutionReagent->Start Re-attempt

Caption: Troubleshooting Logic Flow

Recommended Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of (1-Benzhydrylazetidin-2-yl)methanol
  • To a solution of (1-Benzhydrylazetidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add solid Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the organic layer is clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 1-Benzhydrylazetidine-2-carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mesylation of (1-Benzhydrylazetidin-2-yl)methanol
  • Dissolve (1-Benzhydrylazetidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool the solution to -20 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add triethylamine (1.5 eq) dropwise to the cooled solution.

  • Slowly add a solution of methanesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture containing the crude (1-Benzhydrylazetidin-2-yl)methyl methanesulfonate can be used directly in the next step or quenched by the slow addition of cold water.

  • If quenching, separate the organic layer, wash with cold dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The crude mesylate should be used immediately without further purification.

References

  • M. K. G. Donohoe, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1818–1822. [Link]

  • Smith, A. B., et al. (2021). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers, 8(21), 5996-6005. [Link]

  • De Kimpe, N., & D'hooghe, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3855–3954. [Link]

  • Dess, D. B., & Martin, J. C. (1998). Dess-Martin periodinane. Organic Syntheses, 77, 141. [Link]

  • Wikipedia contributors. (2023). Dess–Martin oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Li, B., et al. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(6), 365-366. [Link]

Sources

Troubleshooting

Minimizing side reactions during (1-Benzhydrylazetidin-2-yl)methanol oxidation

Technical Support Center: (1-Benzhydrylazetidin-2-yl)methanol Oxidation Welcome to the technical support center for the selective oxidation of (1-Benzhydrylazetidin-2-yl)methanol. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (1-Benzhydrylazetidin-2-yl)methanol Oxidation

Welcome to the technical support center for the selective oxidation of (1-Benzhydrylazetidin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing the corresponding aldehyde, a critical building block in many pharmaceutical pathways. Our goal is to provide you with in-depth, field-proven insights to help you minimize side reactions and maximize your yield of high-purity (1-Benzhydrylazetidin-2-yl)carbaldehyde.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect during this oxidation?

A1: The three primary side reactions to monitor are:

  • Over-oxidation: The target aldehyde is further oxidized to the corresponding carboxylic acid. This is especially common with strong, aqueous oxidants.[1][2][3]

  • N-Benzhydryl Cleavage: The protective benzhydryl group can be cleaved under certain oxidative conditions, leading to the formation of benzophenone and the N-deprotected azetidine species.

  • Decomposition: The strained azetidine ring, while generally stable under mild conditions, can be susceptible to opening or other decomposition pathways under harsh temperatures or pH.

Q2: I'm seeing a significant amount of carboxylic acid in my crude product. What is the primary cause?

A2: The formation of a carboxylic acid from a primary alcohol proceeds through an aldehyde hydrate (gem-diol) intermediate.[2][4][5] This hydrate forms when the initially produced aldehyde reacts with water present in the reaction mixture. Strong oxidizing agents will then oxidize this hydrate as if it were another alcohol. Therefore, the presence of water is the critical factor enabling over-oxidation.[4] To prevent this, you must use an anhydrous oxidation system.

Q3: Which classes of oxidizing agents are recommended to selectively obtain the aldehyde?

A3: For selective oxidation of primary alcohols to aldehydes, mild, anhydrous conditions are essential. The most reliable methods fall into three categories:

  • DMSO-based Oxidations (e.g., Swern, Pfitzner-Moffatt): These use an activated form of DMSO and operate at very low temperatures (typically -78 °C), which is excellent for sensitive substrates.[1][6]

  • Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane - DMP): DMP is a highly selective, mild oxidant that works at room temperature in anhydrous, non-aqueous solvents like dichloromethane (DCM).[1]

  • TEMPO-Catalyzed Oxidations: Using a catalytic amount of a stable nitroxyl radical like TEMPO with a stoichiometric co-oxidant (e.g., bleach or trichloroisocyanuric acid) offers high selectivity for primary alcohols and avoids harsh metal waste.[7][8][9]

Q4: How can I confirm if the N-benzhydryl group is being cleaved?

A4: The primary indicator of N-benzhydryl cleavage is the presence of benzophenone in your crude reaction mixture. This can be easily identified by TLC (it's a strong UV-active spot) and confirmed by ¹H NMR (aromatic signals) or LC-MS (mass of 182.22 g/mol ). The cleavage is often promoted by reaction conditions that favor the formation of a stable benzhydryl cation or radical, such as strongly acidic media or certain radical-based oxidants.[10][11][12]

Q5: What is the most effective method for purifying the final aldehyde product?

A5: Aldehydes can sometimes be challenging to purify via standard silica gel chromatography due to their potential for decomposition on acidic silica.[13] The recommended approach is:

  • Perform a careful aqueous workup to remove water-soluble reagents.

  • Use flash column chromatography on silica gel that has been pre-treated with a small amount of a neutralizer like triethylamine (e.g., 1% in the eluent system) to prevent on-column degradation.

  • For stubborn impurities, a bisulfite adduct formation can be highly effective. The aldehyde forms a water-soluble adduct with sodium bisulfite, allowing you to wash away non-aldehydic organic impurities. The pure aldehyde can then be regenerated by basification.[13][14]

Visual Guide: Reaction & Side Reaction Pathways

// Node Definitions Start [label="(1-Benzhydrylazetidin-2-yl)methanol\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="(1-Benzhydrylazetidin-2-yl)carbaldehyde\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Acid [label="Carboxylic Acid\n(Over-oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotected [label="Benzophenone + Azetidine-2-carbaldehyde\n(N-Benzhydryl Cleavage)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edge Definitions Start -> Aldehyde [label=" Selective Oxidation\n(e.g., Swern, DMP, TEMPO)\n[Anhydrous, Mild]", color="#34A853"]; Aldehyde -> Acid [label=" Further Oxidation\n[Strong Oxidant + H₂O]", color="#EA4335"]; Start -> Deprotected [label=" Side Reaction\n[Harsh Conditions]", color="#FBBC05"];

// Invisible nodes for alignment {rank=same; Aldehyde; Acid; Deprotected;} } dot Caption: Core reaction pathway and major competing side reactions.

Troubleshooting Guide: From Problem to Solution

Problem 1: Low yield of desired aldehyde and significant formation of the corresponding carboxylic acid.
  • Symptom: ¹H NMR of crude product shows a singlet around 9-10 ppm (aldehyde) but also a broad singlet >10 ppm (acid). LC-MS confirms a mass corresponding to the carboxylic acid.

  • Root Cause Analysis: As discussed in the FAQs, this is a classic case of over-oxidation, almost certainly caused by the presence of water in the reaction system, which allows for the formation of an aldehyde hydrate intermediate.[2][4] Strong oxidizing agents like potassium permanganate or Jones reagent (chromic acid) are particularly prone to this, as they are typically used in aqueous solutions.[1][2][6]

  • Solutions & Protocols:

    • Switch to a Strictly Anhydrous System: This is the most critical step. If you are using a reagent like PCC, ensure it is fresh and the solvent (DCM) is anhydrous. However, superior results are often obtained with DMSO or hypervalent iodine-based systems.

    • Implement a Low-Temperature DMSO-Based Oxidation: The Swern oxidation is a gold-standard for preventing over-oxidation. The extremely low temperatures (-78 °C) and anhydrous conditions effectively halt the reaction at the aldehyde stage.[1][6]

    Parameter Swern Oxidation Dess-Martin Oxidation (DMP) Jones Oxidation (Not Recommended)
    Typical Yield (Aldehyde) >90%>90%<50% (often with acid)
    Operating Temperature -78 °C to RTRoom Temperature0 °C to RT
    Water Tolerance None (Strictly Anhydrous)None (Strictly Anhydrous)Aqueous System
    Key Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinaneCrO₃, H₂SO₄, Acetone

    Protocol: Swern Oxidation

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar).

    • In a round-bottom flask under inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath).

    • Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM. Stir for 15 minutes.

    • Add a solution of (1-Benzhydrylazetidin-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 45 minutes.

    • Add triethylamine (5.0 eq) and stir for 20 minutes.

    • Remove the cold bath and allow the reaction to warm to room temperature.

    • Quench the reaction with water and proceed with a standard aqueous workup and extraction.

Problem 2: Benzophenone is a major contaminant in the purified product.
  • Symptom: TLC shows a prominent, UV-active spot matching a benzophenone standard. ¹H NMR of the crude product shows complex aromatic signals that do not correspond to the desired product.

  • Root Cause Analysis: The N-benzhydryl group is essentially a substituted benzyl group. The C-N bond at this position can be susceptible to oxidative cleavage, especially under conditions that can stabilize a positive charge or a radical at the benzylic carbon.[10] This is less common with very mild reagents like DMP or Swern but can occur with more aggressive or metal-based oxidants. Recent studies have shown that even electrochemical methods can be designed to cleave such bonds.[11][12]

  • Solutions & Protocols:

    • Avoid Harsh Oxidants and High Temperatures: Steer clear of permanganate, nitric acid, or high-temperature TEMPO-based systems that might promote benzylic oxidation.[6][15] Stick to the mildest conditions possible.

    • Ensure pH is Not Strongly Acidic: While most modern oxidations are run under neutral or slightly basic (post-addition) conditions, using a reagent that generates strong acid in situ can facilitate cleavage by protonating the nitrogen and promoting the loss of the stable benzhydryl cation. The Jones reagent, for instance, is strongly acidic.[4]

    • Favor Sterically Hindered Reagents: Reagents like Dess-Martin Periodinane are sterically bulky, which can favor reaction at the less-hindered primary alcohol over an attack at the benzhydryl C-H bond.

Problem 3: The reaction is sluggish or stalls, and upon workup, I recover mostly starting material.
  • Symptom: TLC analysis shows the starting material spot remains dominant even after extended reaction times.

  • Root Cause Analysis: This issue can stem from several factors:

    • Deactivated Reagents: Many oxidizing agents are moisture-sensitive. Dess-Martin periodinane can hydrolyze over time, and the active species in a Swern oxidation is thermally unstable.

    • Steric Hindrance: The bulky benzhydryl group may sterically hinder the approach of the oxidant to the alcohol, slowing the reaction rate compared to less-substituted alcohols.

    • Insufficient Equivalents of Oxidant: If the starting material is not completely pure or if some of the oxidant has degraded, you may be running the reaction with a sub-stoichiometric amount of the active reagent.

  • Solutions & Protocols:

    • Verify Reagent Quality: Use freshly opened or properly stored reagents. For DMP, store it in a desiccator. For Swern, use freshly distilled solvents and reagents.

    • Increase Reaction Time or Temperature (Cautiously): For DMP oxidations, you can extend the reaction time to 4-6 hours. If still incomplete, a slight increase in temperature to 30-35 °C can be effective, but monitor closely for byproduct formation. For Swern, ensure the reaction is allowed to warm fully to room temperature after the addition of the base.

    • Consider a Catalytic System: A TEMPO-catalyzed oxidation can sometimes be more effective for hindered alcohols as the small radical catalyst can access the site more easily.[7][8]

    Protocol: TEMPO-Catalyzed (Anelli-type) Oxidation

    • Dissolve the alcohol (1.0 eq) and TEMPO (0.05 eq) in DCM.

    • Add an aqueous solution of KBr (0.5 eq) and NaHCO₃ (3.0 eq).

    • Cool the biphasic mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.3 eq) dropwise, monitoring the reaction by TLC. The orange color of the reaction should persist.

    • Once the starting material is consumed, quench with aqueous sodium thiosulfate, separate the layers, and extract the aqueous layer with DCM.

Troubleshooting Logic Flowchart

// Node Definitions Start [label="Analyze Crude Product\n(TLC, NMR, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Acid [label="Major byproduct is\nCarboxylic Acid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Acid [label="Root Cause:\nOver-oxidation (H₂O present).\n\nSolution:\n1. Use strictly anhydrous conditions.\n2. Switch to Swern or DMP.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Benzo [label="Major byproduct is\nBenzophenone?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Benzo [label="Root Cause:\nN-Benzhydryl Cleavage.\n\nSolution:\n1. Avoid harsh/acidic oxidants.\n2. Use mildest conditions (DMP).\n3. Keep temperature low.", fillcolor="#FBBC05", fontcolor="#202124"]; Q_SM [label="Mostly Starting\nMaterial remains?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_SM [label="Root Cause:\nInactive reagent or steric hindrance.\n\nSolution:\n1. Use fresh reagents.\n2. Increase reaction time cautiously.\n3. Try TEMPO-catalyzed system.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Proceed to Optimized\nPurification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Q_Acid; Q_Acid -> A_Acid [label="Yes"]; Q_Acid -> Q_Benzo [label="No"]; Q_Benzo -> A_Benzo [label="Yes"]; Q_Benzo -> Q_SM [label="No"]; Q_SM -> A_SM [label="Yes"]; Q_SM -> End [label="No"]; } dot Caption: A decision tree for troubleshooting oxidation outcomes.

References

  • Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps. [Link]

  • Alcohol oxidation. Wikipedia. [Link]

  • Sharma, M., et al. (2023, November 27). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. MDPI. [Link]

  • Mechanism for oxidation of primary alcohols to carboxylic acids. (2016, January 4). Chemistry Stack Exchange. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • Multiple Authors. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Schmideder, D., et al. (2026, February 1). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. JACS Au. [Link]

  • Additional Methods for Oxidizing Alcohols. (2023, May 1). Read Chemistry. [Link]

  • Galli, M., et al. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry. [Link]

  • St. Jean, D. J., Jr., & Fagnou, K. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Schmideder, D., et al. Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. PMC - NIH. [Link]

  • Al-Abed, Y., & Kaneti, J. (2026, February 7). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Chemistry Europe. [Link]

  • Oxidative decyanation of benzyl and benzhydryl cyanides. A simplified procedure. The Journal of Organic Chemistry. [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Ajjou, A. N., & Rahman, M. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. [Link]

  • Huang, J., et al. (2024, June 15). Selective Oxidative Cleavage of Benzyl C-N Bond under Metal-Free Electrochemical Conditions. PubMed. [Link]

  • Huang, J., et al. (2024, June 15). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. [Link]

  • Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. (2026, January 20). Beilstein Journals. [Link]

  • (1-Benzhydrylazetidin-3-yl)methanol. PubChem. [Link]

  • Moriyama, K., Takemura, M., & Togo, H. (2012). Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides. Organic Chemistry Portal. [Link]

  • Panday, D. (2023, April 19). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Indian Journal of Chemistry (IJC). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of (1-Benzhydrylazetidin-2-yl)methanol in Aqueous Media

Welcome to the Technical Support Center for (1-Benzhydrylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1-Benzhydrylazetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

The inherent structure of (1-Benzhydrylazetidin-2-yl)methanol, featuring a bulky, lipophilic benzhydryl group, presents a significant challenge to achieving high concentrations in aqueous media. This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my (1-Benzhydrylazetidin-2-yl)methanol not dissolving in my aqueous buffer?

The poor aqueous solubility of (1-Benzhydrylazetidin-2-yl)methanol is primarily due to its molecular structure. The large, non-polar benzhydryl group dominates the molecule's character, making it highly hydrophobic. While the azetidine ring and the hydroxyl group provide some polarity, they are often insufficient to overcome the lipophilicity of the benzhydryl moiety.

Furthermore, the basic nitrogen atom in the azetidine ring means the compound's solubility is highly pH-dependent. At neutral or alkaline pH, the molecule is likely in its neutral, less soluble form.

Q2: I observed some initial dissolution, but then the compound seemed to disappear or change. What could be happening?

This could be an issue of chemical stability rather than just solubility. The four-membered azetidine ring is strained and can be susceptible to ring-opening, especially under acidic conditions[2][3]. Protonation of the azetidine nitrogen can activate the ring for nucleophilic attack by water or other species in your media, leading to degradation. It is crucial to differentiate between a compound that is not dissolving and one that is degrading. A forced degradation study can provide insights into the stability of your compound under various stress conditions like acid, base, oxidation, and heat[4][5][6].

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a systematic approach to addressing the low solubility of (1-Benzhydrylazetidin-2-yl)methanol.

Caption: A decision-making workflow for systematically troubleshooting the low aqueous solubility of (1-Benzhydrylazetidin-2-yl)methanol.

Step 1: pH Adjustment - The First Line of Attack

For ionizable compounds like (1-Benzhydrylazetidin-2-yl)methanol, pH adjustment is the most straightforward and often effective initial strategy to enhance solubility[7][8][9]. The azetidine nitrogen is basic and can be protonated at acidic pH. This protonated, cationic form is generally more water-soluble than the neutral free base.

The Underlying Principle: Ionization

The solubility of a basic compound increases as the pH of the solution drops below its pKa. The pKa is the pH at which the compound is 50% ionized and 50% neutral. For each log unit decrease in pH below the pKa, the ratio of the ionized to the neutral form increases by a factor of 10. While the experimental pKa of (1-Benzhydrylazetidin-2-yl)methanol is not published, the pKa of N-phenylazetidine has been determined to be 4.3[2]. This suggests that a significantly acidic pH will be required to achieve substantial protonation and, consequently, a meaningful increase in solubility.

Experimental Protocol: pH-Solubility Profiling
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of solid (1-Benzhydrylazetidin-2-yl)methanol to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will give you the pH-solubility profile of your compound.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

Troubleshooting:

  • Precipitation upon pH neutralization: This is expected. If you need to work at a more neutral pH, a combination of pH adjustment and another solubilization technique may be necessary.

  • Compound degradation: If you suspect degradation at low pH, analyze your samples for impurities using a stability-indicating analytical method. Azetidines can be unstable in acidic conditions[2][3].

Step 2: Co-solvents - Reducing Water's Polarity

If pH adjustment alone is insufficient or not feasible for your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds[3][10][11].

The Mechanism of Co-solvency

Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the polarity and the hydrogen-bonding capacity of the aqueous solution, thereby lowering the energy penalty for solvating a non-polar molecule[12].

Commonly Used Co-solvents and Screening Protocol

A screening study is the best way to identify an effective co-solvent for your compound.

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)5-30%A common pharmaceutical excipient.
Polyethylene Glycol 400 (PEG 400)5-40%Can significantly increase solubility.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on biological assays.
N,N-Dimethylformamide (DMF)1-10%Use with caution due to potential toxicity.

Protocol:

  • Prepare stock solutions of your compound in each of the neat co-solvents (e.g., 10 mg/mL).

  • Prepare a series of aqueous buffers containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a small volume of the compound's co-solvent stock solution to each of the corresponding co-solvent-buffer mixtures and observe for precipitation.

  • Alternatively, perform a full solubility determination as described in the pH-solubility profiling protocol for the most promising co-solvent systems.

Troubleshooting:

  • Precipitation upon dilution: A common issue with co-solvent systems. Ensure the final concentration of the co-solvent in your assay is sufficient to maintain solubility.

  • Co-solvent effects on your experiment: Always run a vehicle control (buffer with the co-solvent but without your compound) to ensure the co-solvent itself is not affecting your results.

Step 3: Surfactants - Creating Micellar Carriers

Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC)[13][14]. These micelles have a hydrophobic core and a hydrophilic shell, and they can encapsulate poorly soluble compounds, effectively increasing their apparent solubility[15][16].

The Principle of Micellar Solubilization

Caption: Diagram illustrating the encapsulation of a hydrophobic molecule within a surfactant micelle.

Common Surfactants and Experimental Approach
SurfactantTypeTypical Concentration (% w/v)
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%
Cremophor® ELNon-ionic0.5 - 5%

Protocol:

  • Prepare aqueous solutions of each surfactant at various concentrations above and below their known CMC.

  • Add an excess of (1-Benzhydrylazetidin-2-yl)methanol to each surfactant solution.

  • Equilibrate and quantify the dissolved compound as previously described.

Troubleshooting:

  • Foaming: Can be an issue with some surfactants, especially during vigorous mixing.

  • Interference with assays: Surfactants can denature proteins or interfere with certain analytical techniques. Always run appropriate controls.

Step 4: Cyclodextrins - Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and thereby increasing solubility[2].

The Mechanism of Cyclodextrin Complexation

The hydrophobic benzhydryl group of (1-Benzhydrylazetidin-2-yl)methanol can fit into the hydrophobic cavity of a cyclodextrin molecule, forming a stable, water-soluble complex.

Types of Cyclodextrins and Protocol
CyclodextrinCavity SizeNotes
β-Cyclodextrin (β-CD)IntermediateLimited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)IntermediateHigh aqueous solubility, commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)IntermediateHigh aqueous solubility, often used for parenteral formulations.

Protocol:

  • Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD) at a range of concentrations (e.g., 1-20% w/v).

  • Add an excess of (1-Benzhydrylazetidin-2-yl)methanol to each cyclodextrin solution.

  • Equilibrate and determine the solubility as in the previous protocols.

Troubleshooting:

  • Saturation of complexation: At high compound concentrations, the cyclodextrin may become saturated, limiting further solubility enhancement.

  • Competition: Other molecules in your media could potentially compete with your compound for the cyclodextrin cavity.

Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesPotential Issues
pH Adjustment Ionization of the basic azetidine nitrogen.Simple, cost-effective.Potential for degradation at low pH; precipitation upon neutralization.
Co-solvents Reduction of solvent polarity.Can provide a significant increase in solubility.Precipitation upon dilution; potential for biological or analytical interference.
Surfactants Micellar encapsulation of the hydrophobic compound.Effective at low concentrations (above CMC).Foaming; potential for protein denaturation and assay interference.
Cyclodextrins Formation of water-soluble inclusion complexes.Generally well-tolerated; can improve stability.Saturation at high compound concentrations; potential for competitive binding.

A Note on Stability: The Azetidine Ring

The strained four-membered azetidine ring warrants special consideration. Under strongly acidic conditions, the ring is susceptible to hydrolytic cleavage[2][3]. This degradation can be mistaken for poor solubility. When working at low pH, it is advisable to:

  • Work at the lowest temperature possible to slow down degradation kinetics.

  • Prepare acidic solutions of the compound fresh and use them promptly.

  • Periodically analyze your stock solutions for the appearance of degradation products by a suitable chromatographic method.

By systematically applying the troubleshooting strategies outlined in this guide and being mindful of the potential for chemical instability, you can successfully overcome the challenges associated with the low aqueous solubility of (1-Benzhydrylazetidin-2-yl)methanol and advance your research with confidence.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents - ChemRxiv. (n.d.). Retrieved March 25, 2026, from [Link]

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - Ovid. (2023, February 7).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 25, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved March 25, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved March 25, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). Retrieved March 25, 2026, from [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011, August 3). Retrieved March 25, 2026, from [Link]

  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences - jipbs. (2015, October 5). Retrieved March 25, 2026, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society. (2022, June 10). Retrieved March 25, 2026, from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Retrieved March 25, 2026, from [Link]

  • (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021, September 30). Retrieved March 25, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved March 25, 2026, from [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems - ASCE Library. (n.d.). Retrieved March 25, 2026, from [Link]

  • Surfactants and Their Applications for Remediation of Hydrophobic Organic Contaminants in Soils | IntechOpen. (2021, October 25). Retrieved March 25, 2026, from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved March 25, 2026, from [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. (2021, June 30). Retrieved March 25, 2026, from [Link]

  • Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study - MDPI. (2022, April 7). Retrieved March 25, 2026, from [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC. (2025, July 8). Retrieved March 25, 2026, from [Link]

  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Retrieved March 25, 2026, from [Link]

  • (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved March 25, 2026, from [Link]

  • Solubility and pH of amines - ISSR. (n.d.). Retrieved March 25, 2026, from [Link]

  • 2-(1-BENZHYDRYLAZETIDIN-3-YL)ETHANOL — Chemical Substance Information. (n.d.). Retrieved March 25, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved March 25, 2026, from [Link]

  • (Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved March 25, 2026, from [Link]

  • The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). Retrieved March 25, 2026, from [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. (2008, September 10). Retrieved March 25, 2026, from [Link]

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Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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